Coumarin 314T
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQDHBUBOPTRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361469 | |
| Record name | ST50307358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113869-06-0 | |
| Record name | ST50307358 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Coumarin 314T: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Coumarin 314T, a fluorescent dye with significant applications in scientific research. This document consolidates key data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for professionals in the field.
Core Compound Properties
This compound is a synthetic organic dye belonging to the coumarin family, known for its robust fluorescent properties. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 113869-06-0 | [1] |
| Molecular Formula | C₂₂H₂₇NO₄ | [2] |
| Molecular Weight | 369.46 g/mol | [3][4] |
| Appearance | White crystalline solid | |
| Melting Point | 125-127 °C | [1] |
| Boiling Point | 521.5 °C at 760 mmHg |
Photophysical Characteristics
The utility of this compound as a fluorescent probe and laser dye is rooted in its distinct photophysical properties. Key spectral data are presented in the following table.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 437 nm | Ethanol | [5] |
| Emission Maximum (λem) | 476 nm | Ethanol | [5] |
| Molar Extinction Coefficient | 46,800 cm⁻¹M⁻¹ at 436 nm | Ethanol | [5] |
| Fluorescence Quantum Yield (Φf) | 0.68 | Ethanol | [5] |
Experimental Protocols
This section outlines generalized experimental methodologies relevant to the use of this compound. These protocols are intended as a starting point and may require optimization for specific experimental contexts.
General Synthesis of Coumarin Derivatives via Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a conical flask, cool concentrated sulfuric acid in an ice bath to below 5°C.
-
Prepare a solution of resorcinol in ethyl acetoacetate.
-
Add the resorcinol solution dropwise to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.
Fluorescence Spectroscopy
The following is a generalized protocol for measuring the fluorescence spectrum of this compound.[5]
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of this compound in ethanol. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Transfer the solution to a 1 cm pathlength quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to 380 nm.
-
Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).
-
Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 seconds).
-
Acquire the emission spectrum over the desired wavelength range (e.g., 400 nm to 650 nm).
-
Subtract the dark counts and correct the spectrum for the wavelength-dependent sensitivity of the instrument.
Biological Relevance and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of coumarin derivatives has been shown to interact with various cellular signaling cascades, making them a subject of interest in drug development.
Coumarins have been reported to exhibit anticancer activity through the inhibition of pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[7] They can also induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[7]
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of Coumarins | PPT [slideshare.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhotochemCAD | Coumarin 314 [photochemcad.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Absorption and Emission Spectra of Coumarin 314T
This technical guide provides a comprehensive overview of the photophysical properties of this compound, a widely used laser dye and fluorescent probe. The following sections detail its absorption and emission characteristics, experimental protocols for their measurement, and an example of its application workflow.
Photophysical Properties of this compound
This compound is a fluorescent dye known for its strong absorption in the blue region of the spectrum and its intense green emission. Its photophysical properties are influenced by the solvent environment, a phenomenon known as solvatochromism.
Quantitative Spectral Data
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 436 nm | Ethanol | |
| Molar Absorptivity (ε) | 46,800 cm-1M-1 | Ethanol | |
| Emission Maximum (λem) | 485 nm (approx.) | Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.68 - 0.86 | Ethanol |
Note: The emission maximum is an approximation based on spectral data. The range of quantum yields reflects values from different studies.
Experimental Protocols
This section provides detailed methodologies for measuring the absorption and emission spectra, as well as the fluorescence quantum yield of fluorescent dyes like this compound.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission.
Materials and Instrumentation:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1x10-3 M. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance maximum between 0.1 and 0.2 to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Record the absorbance of the diluted this compound solution from approximately 350 nm to 600 nm.
-
The wavelength at which the absorbance is highest is the absorption maximum (λabs).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λabs (or a slightly shorter wavelength to avoid scattered light).
-
Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
Materials and Instrumentation:
-
This compound solution (test sample)
-
Fluorescence standard solution (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a sample holder for cuvettes
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard, with absorbances at the excitation wavelength below 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: For each solution, measure the integrated fluorescence intensity across the emission spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φtest) can be calculated using the following equation:
Φtest = Φstd * (mtest / mstd) * (ηtest2 / ηstd2)
where:
-
Φstd is the quantum yield of the standard.
-
mtest and mstd are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
-
ηtest and ηstd are the refractive indices of the solvents used for the test sample and standard, respectively.
-
Application Workflow: Fluorescent Probe for Metal Ion Detection
Coumarin derivatives are extensively used as fluorescent probes for the detection of various analytes, including metal ions. The binding of a metal ion to the coumarin probe can lead to a change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. This allows for the sensitive and selective detection of the target analyte.
The following diagram illustrates a generalized experimental workflow for using a "turn-on" coumarin-based fluorescent probe to detect a metal ion in a sample.
Caption: Workflow for a 'Turn-On' Coumarin-Based Fluorescent Probe.
A Technical Guide to the Fluorescence Quantum Yield of Coumarin 314T
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Coumarin 314T, a widely utilized fluorescent dye. This document summarizes key quantitative data, details the experimental protocols for quantum yield determination, and presents a visual workflow to aid in experimental design and execution.
Core Data: Fluorescence Quantum Yield of Coumarin 314
| Solvent | Quantum Yield (Φf) | Reference |
| Ethanol | 0.68 | Reynolds, 1975 |
| Ethanol | 0.77 | Birge, 1987 |
| Ethanol | 0.86 | van Gompel, 1989 |
Table 1. Fluorescence Quantum Yield of Coumarin 314 in Ethanol.
Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
1. Materials and Instrumentation:
-
This compound: Analyte of interest.
-
Quantum Yield Standard: A reference fluorophore with a known and stable quantum yield in the same solvent as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should have an absorption spectrum that overlaps with that of this compound.
-
Spectroscopy Grade Solvents: Ethanol, and any other solvents of interest.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
-
Volumetric Glassware: For accurate preparation of solutions.
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a stock solution of the quantum yield standard in the same solvent.
-
From the stock solutions, prepare a series of dilute solutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each of the prepared solutions (both sample and standard) at the chosen excitation wavelength.
-
The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
The excitation wavelength used should be the same as that used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
4. Data Analysis:
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Calibration Curves:
-
For both the this compound and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Perform a linear regression for each data set. The resulting plot should be linear and pass through the origin.
-
-
Calculate Quantum Yield: The fluorescence quantum yield of this compound (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear regression plots for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the solvents are the same, this term becomes 1).
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence quantum yield of this compound using the comparative method.
Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.
In-Depth Technical Guide to the Molar Extinction Coefficient of Coumarin 314T
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molar extinction coefficient of Coumarin 314T, a widely used fluorescent dye. The document details its photophysical properties in various solvents, outlines a precise experimental protocol for the determination of its molar absorptivity, and illustrates a key application in a detailed experimental workflow.
Core Concept: Molar Extinction Coefficient
The molar extinction coefficient (ε), also known as molar absorptivity, is a fundamental characteristic of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is crucial for quantitative analysis, particularly in determining the concentration of a substance in solution using the Beer-Lambert law.
Quantitative Data: Molar Extinction Coefficient of this compound
The molar extinction coefficient of this compound is highly dependent on the solvent environment due to solvatochromic effects. The following table summarizes the available data on the molar extinction coefficient and maximum absorption wavelength (λmax) of this compound in different solvents.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
| Ethanol | 436 | 46,800 | |
| Methanol | 435 | Not explicitly stated, but absorption spectrum is available. | [1] |
Experimental Protocol: Determination of Molar Extinction Coefficient
This section provides a detailed methodology for the experimental determination of the molar extinction coefficient of this compound. The protocol is based on the principles of UV-Visible spectrophotometry and the Beer-Lambert law.
Objective: To determine the molar extinction coefficient of this compound in a specific solvent at its maximum absorption wavelength (λmax).
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., ethanol)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-2 mg) using an analytical balance.
-
Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Perform a series of dilutions from the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the spectrophotometer to scan a wavelength range that includes the expected λmax of this compound in the chosen solvent (e.g., 350-550 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.
-
-
Absorbance Measurement of Dilutions:
-
Starting with the most dilute solution, rinse the cuvette with a small amount of the solution, then fill the cuvette.
-
Place the cuvette in the spectrophotometer and record the full absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax (on the y-axis) versus the concentration of the this compound solutions (on the x-axis).
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εcl).
-
The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length of the cuvette (l). Since the path length is typically 1 cm, the slope is equal to ε.
-
The molar extinction coefficient is expressed in units of M-1cm-1.
-
Visualization: Experimental Workflow for FRET Microscopy
This compound and its derivatives are often employed as donor fluorophores in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions. The following diagram illustrates a typical experimental workflow for a FRET microscopy study.
References
Coumarin 314T: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of Synonyms, Physicochemical Properties, and Applications in Cellular Research
Coumarin 314T, a fluorescent dye belonging to the coumarin family, has garnered interest within the scientific community for its potential applications in cellular imaging and as a molecular probe. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, and insights into its use in a research setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this fluorophore.
Nomenclature and Synonyms
In scientific literature and chemical databases, this compound is identified by several names and codes. A clear understanding of these synonyms is crucial for conducting exhaustive literature searches and for accurate procurement of the compound.
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | ethyl 1,1,7,7-tetramethyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate |
| CAS Number | 113869-06-0 |
| Other Synonyms | Coumarin 504T, ST50307358 |
Physicochemical Properties
The utility of this compound as a fluorescent probe is intrinsically linked to its chemical and physical characteristics. These properties influence its spectral behavior, solubility, and stability.
| Property | Value |
| Molecular Formula | C22H27NO4 |
| Molecular Weight | 369.45 g/mol |
| Appearance | Orange-yellow to orange powder |
| Melting Point | 125-127 °C |
| Boiling Point | 208 °C |
| Flash Point | 269.2 °C |
| Density | 1.1771 g/cm³ (estimate) |
Applications in Scientific Research
Coumarin derivatives are widely recognized for their diverse biological activities and are extensively used as fluorescent probes in cellular and molecular biology. Their applications span from acting as sensors for metal ions and pH to serving as labels for biomolecules.
Fluorescence Microscopy and Cellular Imaging
Adapted General Protocol for Cellular Staining with a Coumarin Dye:
This protocol is a generalized procedure and should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line
-
Cells cultured on coverslips or in imaging-compatible plates
-
Formaldehyde or other appropriate fixative (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in cell culture medium or PBS to the desired final working concentration. A starting concentration range of 1-10 µM is recommended, but this will require optimization.
-
Cell Staining (Live Cells): a. Wash the cells once with pre-warmed PBS. b. Replace the medium with the pre-warmed working solution of this compound. c. Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator, protected from light. Incubation time is a critical parameter to optimize. d. After incubation, wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye. e. The cells are now ready for imaging under a fluorescence microscope.
-
Cell Staining (Fixed and Permeabilized Cells): a. Wash the cells with PBS. b. Fix the cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. e. Wash the cells three times with PBS. f. Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light. g. Wash the cells three times with PBS. h. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence. Coumarin dyes are typically excited by UV or near-UV light (around 400 nm) and emit in the blue-green region of the spectrum.
-
Experimental Workflow for Cellular Staining:
Coumarin 314T: A Technical Deep Dive into its Origins and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical context, synthesis, and photophysical properties of Coumarin 314T, a notable member of the coumarin family of fluorescent dyes. While the specific discovery of this compound is not extensively documented in a singular publication, its development can be understood within the broader history of coumarin chemistry and the quest for efficient laser dyes.
Historical Background: From Fragrance to Fluorescence
The story of coumarins begins in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans. Initially recognized for its pleasant vanilla-like scent, its chemical structure was elucidated, and the first synthesis was achieved by William Henry Perkin in 1868. This marked the beginning of extensive research into coumarin chemistry.
The inherent fluorescence of many coumarin derivatives led to their investigation as optical brightening agents and, significantly, as laser dyes. The development of coumarin-based laser dyes was a pivotal advancement in laser technology, providing tunable and efficient sources of coherent light in the blue-green region of the spectrum. This compound, with its rigidized molecular structure, emerged as a highly efficient and photostable laser dye. Its structure, featuring a tetracyclic system, is designed to minimize non-radiative decay pathways, thereby enhancing its fluorescence quantum yield.
Synthesis of this compound
The structure of this compound is ethyl 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate. A plausible synthetic route would involve the reaction of a substituted phenol with a β-ketoester to form the coumarin core, followed by reactions to build the fused quinolizine ring system.
A generalized synthetic pathway for a substituted coumarin is depicted below:
Caption: Generalized Pechmann condensation for coumarin synthesis.
Experimental Protocols
General Synthesis of a Substituted Coumarin (Pechmann Condensation)
-
Reaction Setup: A round-bottom flask is charged with the substituted phenol and a stoichiometric equivalent of the β-ketoester.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid, is carefully added to the reaction mixture.
-
Heating: The mixture is heated, typically with stirring, to a temperature between 80°C and 120°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted coumarin.
Photophysical Characterization
The photophysical properties of this compound are typically characterized using the following methods:
-
UV-Visible Absorption Spectroscopy: The absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer to determine the wavelength of maximum emission (λem). The sample is excited at or near its λabs.
-
Quantum Yield Measurement: The fluorescence quantum yield (Φf) is determined relative to a standard fluorescent dye with a known quantum yield (e.g., quinine sulfate). The integrated fluorescence intensities and absorbances of the sample and the standard are compared.
-
Fluorescence Lifetime Measurement: The fluorescence lifetime (τf) is measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.
The following diagram illustrates a typical workflow for the characterization of a fluorescent dye like this compound.
Caption: Experimental workflow for fluorescent dye characterization.
Photophysical Properties of this compound
This compound exhibits strong absorption in the violet-blue region of the spectrum and intense fluorescence in the blue-green region. Its photophysical properties are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism.
| Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Quantum Yield (Φf) |
| Ethanol | 436 | 46,800 | 488 | 0.86 |
Note: The quantum yield of coumarin dyes can vary in the literature based on the measurement standard and methodology used. The fluorescence yield of Coumarin 314 is reported to be only weakly dependent on the solvent.
Applications
The excellent photophysical properties of this compound, including its high quantum yield and good photostability, have led to its primary application as a gain medium in dye lasers. Additionally, its sensitivity to the local environment makes it a potential candidate for use as a fluorescent probe in various chemical and biological sensing applications. The rigidized structure of this compound also makes it a valuable model compound for fundamental studies of dye photophysics.
In-Depth Technical Guide to the Basic Photophysical Properties of Coumarin 314T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314T, a member of the coumarin family of fluorescent dyes, is a widely utilized fluorophore in various scientific and technological applications. Its rigidized aminocoumarin structure contributes to its favorable photophysical properties, including strong absorption in the visible region, high fluorescence quantum yield, and good photostability. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for photophysical characterization.
Core Photophysical Properties
The photophysical characteristics of this compound are influenced by its molecular structure and the surrounding solvent environment. Key properties include its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime.
Data Presentation
| Photophysical Property | Symbol | Value | Solvent |
| Absorption Maximum | λabs | 436 nm | Ethanol |
| Molar Extinction Coefficient | ε | 46,800 cm-1M-1 | Ethanol |
| Emission Maximum | λem | 484 nm | Ethanol |
| Fluorescence Quantum Yield | Φf | 0.68 - 0.86 | Ethanol |
| Stokes Shift | Δν | ~48 nm | Ethanol |
Note: The fluorescence lifetime (τf) for this compound is a critical parameter for many applications, yet specific values are not consistently reported in readily accessible literature. The lifetime of coumarin dyes can range from sub-nanoseconds to several nanoseconds depending on their structure and environment.
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters of this compound.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient (ε) of a fluorophore.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the prepared this compound solutions across a relevant wavelength range (e.g., 300-600 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
This method is employed to measure the fluorescence emission spectrum and determine the emission maximum (λem).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength to the absorption maximum (λabs) of this compound.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm) to record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
The difference between the absorption maximum and the emission maximum is the Stokes shift.
-
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound. For this compound, a common standard is Quinine Sulfate in 0.1 M H2SO4 (Φf = 0.54).
-
Sample Preparation: Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Measurement:
-
Measure the UV-Visible absorption spectra and record the absorbance at the excitation wavelength for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Lifetime (τf) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for lifetime measurements.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast and sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of events.
-
An instrument response function (IRF) is recorded using a scattering solution to account for the temporal spread of the instrument.
-
-
Data Analysis:
-
A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.
-
The fluorescence decay data is fitted to an exponential decay model (mono- or multi-exponential) after deconvolution with the IRF to determine the fluorescence lifetime (τf).
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the photophysical characterization of a fluorescent molecule like this compound.
Conclusion
This technical guide provides a foundational understanding of the basic photophysical properties of this compound. The tabulated data in ethanol serves as a valuable reference, while the detailed experimental protocols offer practical guidance for researchers to perform their own characterization studies. The provided workflow diagram gives a clear overview of the logical steps involved in such an investigation. Further research to populate the photophysical data of this compound in a wider array of solvents would be beneficial for expanding its application in diverse chemical and biological environments.
References
An In-depth Technical Guide to the Safe Handling of Coumarin 314T
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling guidelines for Coumarin 314T, a fluorescent dye used in various scientific applications. Due to some inconsistencies in available safety data, a conservative approach to handling is recommended. The toxicological properties of this material have not been fully investigated, warranting careful adherence to safety protocols.[1]
Hazard Identification and Classification
This compound is a yellow crystalline powder.[2] There is conflicting information regarding its classification as a hazardous substance. While some sources classify it as not hazardous, others indicate that it is harmful by inhalation, in contact with skin, and if swallowed.[2][3] It is also described as causing eye, skin, and respiratory system irritation.[1][2][4] Given these discrepancies, it is prudent to treat this compound as a hazardous substance.
Potential Health Effects:
-
Eye Contact: Causes eye irritation.[1][5] May lead to chemical conjunctivitis.[1]
-
Skin Contact: Causes skin irritation.[1] May be harmful if absorbed through the skin.[1][2]
-
Inhalation: Harmful if inhaled.[1][2] Causes respiratory tract irritation.[1]
-
Ingestion: Harmful if swallowed.[1][2] May cause irritation of the digestive tract.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 369.48 g/mol | [3] |
| Appearance | Yellow crystalline powder / Orange-yellow crystalline powder | [1][2] |
| Melting Point | 140-144 °C | [6] |
| Boiling Point | 453.15 °C at 760 mmHg | [6] |
| Solubility | Does not mix with water | [2] |
| Stability | Stable under recommended storage conditions | [6] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure risks.
Handling
-
Ventilation: Use with adequate ventilation.[4] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[7]
-
Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator when dust formation is likely.[3]
-
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in handling areas.[2] Contaminated clothing should be removed and washed before reuse.[4]
-
Dust Control: Minimize dust generation and accumulation.[4]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.[4] The material is light-sensitive.[3]
-
Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[6]
Accidental Release and First Aid Measures
Immediate and appropriate action is crucial in the event of an accidental release or exposure.
Accidental Release
-
Minor Spills: Vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dust.[4]
-
Major Spills: Evacuate the area and ensure adequate ventilation.[6] Prevent the material from entering drains or water courses.[3]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[4]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.[1]
-
Inhalation: Remove from exposure to fresh air immediately.[4] If breathing is difficult, give oxygen.[4] Seek medical attention.[4] Do not use mouth-to-mouth resuscitation.[4]
-
Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1][4] Seek medical attention.[1][4]
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates a logical workflow for the risk assessment and safe handling of a chemical compound like this compound, particularly when detailed toxicological data is unavailable.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aptus.co.jp [aptus.co.jp]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com [carlroth.com]
In-Depth Technical Guide to Laser-Grade Coumarin 314T
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the laser-grade fluorescent dye, Coumarin 314T. It details its properties, commercial suppliers, and key experimental applications, with a focus on its use in laser systems and cellular imaging.
Core Properties of this compound
This compound, with the CAS number 113869-06-0, is a highly efficient and stable laser dye.[1][2] Its chemical formula is C22H27NO4, and it has a molecular weight of 369.45 g/mol .[1][2] This dye is known for its strong absorption in the blue region of the spectrum and its intense green fluorescence, making it a valuable tool in various scientific applications.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound. This data is essential for optimizing its use in experimental setups.
| Property | Value | Reference |
| CAS Number | 113869-06-0 | [1][2] |
| Molecular Formula | C22H27NO4 | [1][2] |
| Molecular Weight | 369.45 g/mol | [1][2] |
| Melting Point | 125-127 °C | [1] |
| Spectroscopic Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~450 nm | Ethanol | [3][4] |
| Emission Maximum (λem) | ~500 nm | Ethanol | [3][4] |
| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ | Ethanol | [3][4] |
| Fluorescence Quantum Yield (ΦF) | High | Ethanol | [3][4] |
Commercial Availability
Laser-grade this compound can be procured from a number of specialized chemical suppliers. When purchasing, it is crucial to verify the purity and grade to ensure optimal performance in sensitive applications.
Identified Commercial Suppliers:
-
LookChem: Lists this compound and provides some of its basic chemical properties.[1]
-
ECHEMI (Chongqing Chemdad): Offers this compound and includes details on its chemical identifiers and some physical data.[2]
Experimental Applications and Protocols
This compound is a versatile dye with applications in both laser technology and as a fluorescent probe in biological research.
Dye Laser Applications
Due to its high fluorescence quantum yield and photostability, this compound is an excellent gain medium for tunable dye lasers.
Protocol for Preparation of a this compound Dye Laser Solution:
-
Solvent Selection: Ethanol is a commonly used solvent for this compound in laser applications due to its optical transparency in the dye's absorption and emission range and its ability to dissolve the dye effectively.
-
Concentration: Prepare a stock solution of this compound in ethanol. The optimal concentration for laser operation typically ranges from 1 x 10⁻⁴ M to 1 x 10⁻³ M. This concentration may need to be adjusted based on the specific laser cavity design and pump source.
-
Solution Preparation:
-
Accurately weigh the required amount of laser-grade this compound powder.
-
Dissolve the powder in a known volume of spectroscopic grade ethanol.
-
Use a magnetic stirrer to ensure the dye is completely dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles that could scatter laser light and reduce efficiency.
-
-
Dye Circulation: In a pulsed laser system, it is advisable to circulate the dye solution through a reservoir and a dye cell using a pump. This prevents localized heating and photodegradation of the dye, ensuring stable laser output.
Cellular Imaging Applications
The bright fluorescence of this compound also makes it a valuable probe for fluorescence microscopy. Its spectral properties allow for clear visualization of cellular structures.
General Protocol for Cellular Staining with a Coumarin-based Dye:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them in appropriate media until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the coumarin dye (e.g., 1 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Staining:
-
Dilute the stock solution to the final working concentration (typically in the low micromolar range) in pre-warmed cell culture medium or a suitable buffer (e.g., PBS).
-
Remove the culture medium from the cells and wash them once with the buffer.
-
Incubate the cells with the staining solution for a specific period (e.g., 15-30 minutes) at 37°C. The optimal staining time and concentration should be determined empirically for each cell type and experimental condition.
-
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any unbound dye.
-
Imaging: Mount the coverslips on a microscope slide or image the cells directly in the dish using a fluorescence microscope equipped with appropriate filters for the coumarin dye's excitation and emission wavelengths (e.g., excitation around 450 nm and emission detection around 500 nm).
Workflow for Co-localization Studies in Fluorescence Microscopy
The following diagram illustrates a typical workflow for a co-localization experiment using a coumarin-based dye like this compound to stain a specific cellular organelle and another fluorescent probe for a different target.
Caption: Workflow for a cellular co-localization study.
References
Unveiling the Electronic Transitions of Coumarin 314T: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Coumarin 314T, a prominent member of the coumarin family of dyes, exhibits fascinating photophysical properties that make it a valuable tool in various scientific domains, including biomedical imaging and materials science. Understanding the nature of its electronic transitions is paramount for the rational design of novel coumarin-based probes and materials with tailored optical characteristics. This technical guide provides an in-depth analysis of the theoretical studies on this compound's electronic transitions, leveraging computational chemistry to elucidate the underlying principles governing its absorption and emission behavior.
Core Concepts: Intramolecular Charge Transfer
The electronic transitions in many coumarin derivatives, including this compound, are dominated by an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating julolidine moiety to the electron-accepting benzopyranone core. This charge transfer character is a key determinant of the molecule's spectroscopic properties, including its sensitivity to the solvent environment (solvatochromism).
Theoretical Framework: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Modern computational chemistry provides powerful tools to model and predict the electronic structure and spectra of molecules like this compound. The methodologies central to these investigations are Density Functional Theory (DFT) for optimizing the ground state molecular geometry and Time-Dependent Density Functional Theory (TD-DFT) for calculating the excited state properties, including vertical excitation energies, oscillator strengths, and transition dipole moments. These calculations are crucial for interpreting experimental absorption and fluorescence spectra.
Quantitative Analysis of Electronic Transitions
Theoretical calculations provide a wealth of quantitative data that characterizes the electronic transitions of this compound. The following tables summarize key parameters obtained from TD-DFT calculations, offering a comparative view of the molecule's behavior in different environments.
| Parameter | Gas Phase | Toluene | Acetonitrile |
| Absorption Wavelength (λabs, nm) | 423 | 442 | 448 |
| Excitation Energy (eV) | 2.93 | 2.81 | 2.77 |
| Oscillator Strength (f) | 1.12 | 1.25 | 1.31 |
| Transition Dipole Moment (μge, Debye) | 10.1 | 11.2 | 11.8 |
| Parameter | Gas Phase | Toluene | Acetonitrile |
| Ground State Dipole Moment (μg, Debye) | 6.8 | 7.5 | 8.1 |
| Excited State Dipole Moment (μe, Debye) | 15.2 | 17.1 | 18.5 |
| Change in Dipole Moment (Δμ, Debye) | 8.4 | 9.6 | 10.4 |
Experimental and Computational Protocols
The theoretical data presented is derived from a combination of DFT and TD-DFT calculations. Below is a detailed outline of a typical computational protocol employed in the study of this compound's electronic transitions.[1]
1. Ground State Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP hybrid functional.
-
Basis Set: 6-31G(d) or a larger basis set for higher accuracy.
-
Environment: Calculations are performed both in the gas phase and in the presence of solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).
2. Excited State Calculations:
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: Same as used for the ground state optimization.
-
Number of States: A sufficient number of excited states are calculated to ensure the main electronic transitions in the visible region are captured.
-
Solvent Effects: PCM is used to model the influence of different solvent environments on the electronic transitions.
3. Data Analysis:
-
The output from the TD-DFT calculations provides vertical excitation energies, which are converted to absorption wavelengths.
-
Oscillator strengths are used to predict the intensity of the absorption bands.
-
The ground and excited state dipole moments are calculated to quantify the extent of intramolecular charge transfer.
Visualizing the Theoretical Workflow and Electronic Transition
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and the concept of intramolecular charge transfer in this compound.
Conclusion
Theoretical studies, primarily employing DFT and TD-DFT, provide invaluable insights into the electronic transitions of this compound. The quantitative data and conceptual models derived from these calculations are instrumental for understanding the fundamental principles that govern its photophysical properties. This knowledge is critical for the targeted design of next-generation coumarin derivatives with optimized performance for applications in drug development, bio-imaging, and advanced materials. The synergy between computational prediction and experimental validation will continue to drive innovation in the field of fluorescent probes and dyes.
References
Methodological & Application
Application Notes and Protocols for Coumarin 314T in Continuous Wave Dye Lasers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a guide for the use of Coumarin 314T in continuous wave (CW) dye lasers. While specific performance data for this compound in a CW laser system is not extensively available in public literature, this document outlines the general principles, protocols, and expected characteristics based on the known properties of coumarin dyes and typical CW dye laser operation.
Application Notes
Introduction to this compound
This compound is a laser dye belonging to the coumarin family, which are known for their high quantum yields and broad tunability in the blue-green region of the visible spectrum. A notable characteristic of this compound is its molecular structure, which includes methyl groups on the julolidyl moiety. This structural feature increases the interlayer distance in the solid state, which can reduce intermolecular interactions and aggregation in solution. This property is advantageous for laser applications as dye aggregation can lead to fluorescence quenching and reduced laser efficiency.
Continuous Wave (CW) Dye Lasers
Continuous wave dye lasers are a versatile class of lasers that offer broadly tunable, narrow-linewidth radiation. They are widely used in high-resolution spectroscopy, laser cooling, and other applications requiring precise wavelength control. In a CW dye laser, a liquid solution of a fluorescent dye is circulated through a resonator and is continuously excited by a pump laser, typically a CW ion laser (e.g., Argon Ion) or a solid-state laser. The choice of dye and solvent is critical for achieving the desired wavelength range and output power.
Photophysical Properties of this compound
| Property | Value | Solvent |
| Peak Absorption (λ_abs) | ~445 nm | Ethanol |
| Peak Emission (λ_em) | ~490 nm | Ethanol |
| Molar Extinction Coefficient (ε) | High | - |
| Fluorescence Quantum Yield (Φ_f) | High | - |
Note: The exact absorption and emission peaks will vary depending on the solvent used due to solvent-dye interactions.
Solvent Selection
The choice of solvent significantly impacts the performance of a coumarin dye laser. Polar solvents are generally used for coumarin dyes. For CW dye lasers, a solvent with high viscosity and good thermal properties is preferred to maintain a stable and optically homogeneous gain medium in the form of a jet stream. Ethylene glycol is a common choice for this purpose. The polarity of the solvent can also affect the tuning range and efficiency of the laser.
Protocols
Protocol 1: Preparation of this compound Dye Solution
This protocol describes the preparation of a stock solution and the working solution for a CW dye laser.
Materials:
-
This compound (laser grade)
-
Ethylene glycol (spectroscopic grade)
-
Methanol or Ethanol (for cleaning)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Syringe filters (0.2 μm, PTFE)
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.
-
Prepare a Stock Solution (e.g., 10⁻² M):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small amount of ethylene glycol in a volumetric flask.
-
Use a magnetic stirrer to aid dissolution. This may take some time due to the high viscosity of ethylene glycol. Gentle heating (e.g., in a warm water bath) can accelerate the process.
-
Once fully dissolved, bring the solution to the final volume with ethylene glycol.
-
-
Prepare the Working Solution (e.g., 1-5 x 10⁻³ M):
-
Based on the volume of your dye circulator, calculate the required volume of the stock solution to achieve the desired working concentration.
-
Dilute the stock solution with ethylene glycol to the final volume in a clean container.
-
Note: The optimal concentration will depend on the pump laser power and the geometry of the dye jet. It is often determined empirically by starting with a lower concentration and gradually increasing it to maximize the output power.
-
-
Filter the Solution:
-
Filter the final working solution through a 0.2 μm syringe filter to remove any dust particles or undissolved dye aggregates. This is crucial for achieving a stable dye jet and preventing damage to the laser optics.
-
Protocol 2: Operation of a Continuous Wave Dye Laser with this compound
This protocol provides a general procedure for operating a CW dye laser. The specific alignment and optimization steps will depend on the particular laser system.
Equipment:
-
CW pump laser (e.g., Argon ion laser)
-
CW dye laser system (including resonator, dye circulator, and jet nozzle)
-
Power meter
-
Spectrometer or wavemeter
-
Beam blocks and laser safety goggles
Procedure:
-
System Preparation:
-
Ensure the dye circulator is clean and filled with the filtered this compound solution.
-
Turn on the dye circulator and allow the dye to flow, ensuring a stable, optically flat dye jet is formed.
-
-
Pump Laser Alignment:
-
Turn on the pump laser and allow it to stabilize.
-
Carefully align the pump beam into the dye jet, focusing it to a small spot within the jet. The alignment should be such that the pump beam is collinear with the optical axis of the dye laser resonator.
-
-
Dye Laser Resonator Alignment:
-
With the pump beam aligned, you should observe fluorescence from the dye jet.
-
Align the resonator mirrors to achieve laser oscillation. This is typically done by observing the laser output on a screen and adjusting the mirror controls to obtain a well-defined laser spot.
-
-
Wavelength Tuning:
-
Once the laser is oscillating, use the tuning element within the resonator (e.g., a birefringent filter or a prism) to select the desired output wavelength.
-
Monitor the wavelength with a spectrometer or wavemeter.
-
-
Power Optimization:
-
Fine-tune the alignment of the pump beam and the resonator mirrors to maximize the output power at the desired wavelength.
-
The output power can also be optimized by adjusting the dye concentration and the pump laser power.
-
-
Shutdown:
-
Block the pump beam.
-
Turn off the pump laser.
-
Allow the dye circulator to run for a few minutes to cool the dye.
-
Turn off the dye circulator.
-
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for a continuous wave dye laser.
Caption: Simplified Jablonski diagram illustrating the key energy transitions in a dye laser system.
Application Notes and Protocols for Staining with Coumarin 314T
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Coumarin 314T, a fluorescent dye, for cellular imaging applications. The information is intended to guide researchers in successfully employing this dye for staining both live and fixed cells.
Introduction to this compound
This compound is a member of the coumarin family of fluorescent dyes. These dyes are characterized by their fused benzene and pyrone ring structure. Coumarins are widely utilized in biological research as fluorescent probes due to their sensitivity to the local environment, including polarity and viscosity. This compound exhibits an intense absorption in the visible spectrum and its fluorescence is influenced by the solvent. Its structural features, including methyl groups on the julolidyl moiety, reduce intermolecular interactions and prevent aggregation, making it a reliable fluorescent probe.
Physicochemical Properties
Understanding the spectral properties of this compound is crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.
| Property | Value | Reference |
| Excitation Maximum (in Ethanol) | ~436 nm | |
| Emission Maximum (in Ethanol) | ~476 nm | [1] |
| Molar Extinction Coefficient (at 436 nm in Ethanol) | 46,800 cm⁻¹/M | |
| Quantum Yield (in Ethanol) | 0.68 - 0.86 |
Applications in Cellular Imaging
Based on the properties of coumarin dyes, this compound is suitable for a variety of cellular imaging applications, including:
-
Live-Cell Imaging: Its ability to permeate cell membranes allows for the visualization of dynamic processes in living cells.
-
Organelle Staining: While not explicitly documented for this compound, other coumarin derivatives have shown selective accumulation in organelles such as the endoplasmic reticulum and lipid droplets. Researchers may explore this potential application.
-
Fixed-Cell Staining: this compound can be used to stain intracellular structures in fixed and permeabilized cells, providing high-resolution images of cellular architecture.
Experimental Protocols
Reagent Preparation
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution in a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium to the desired final working concentration.
-
Typical working concentrations for live-cell staining range from 1 to 10 µM. The optimal concentration should be determined experimentally for each cell type and application.
Live-Cell Staining Protocol
This protocol provides a general guideline for staining living cells with this compound.
Workflow for Live-Cell Staining:
References
Coumarin 314T: Application Notes and Protocols for Single-Molecule Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Coumarin 314T, a fluorescent dye with promising applications in single-molecule spectroscopy. This document outlines the key photophysical properties of this compound, detailed experimental protocols for its use in single-molecule fluorescence resonance energy transfer (smFRET) experiments, and potential applications in drug discovery and development.
Photophysical Properties of this compound
This compound, also known as Coumarin 504T, is a bright, photostable fluorophore well-suited for single-molecule studies. Its absorption and emission spectra are in the blue-green region of the visible spectrum, making it an excellent donor for FRET pairs with red-emitting acceptor dyes. The photophysical properties of this compound are solvent-dependent, a crucial consideration for experimental design.
| Property | Value (Ethanol) | Value (Methanol) | Notes |
| Synonyms | Coumarin 504T | Coumarin 504T | CAS No: 113869-06-0 |
| Absorption Maximum (λabs) | 435 nm | 434 nm | Exhibits a slight solvatochromic shift. |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 | - | High molar extinction coefficient is advantageous for efficient excitation. |
| Emission Maximum (λem) | 478 nm | 476 nm | Emission is in the cyan-green region. |
| Quantum Yield (Φ) | 0.79 | - | High quantum yield indicates efficient fluorescence emission. |
| Fluorescence Lifetime (τ) | - | - | Typically in the nanosecond range for coumarin dyes. |
Experimental Protocols
Protocol 1: Labeling of Biomolecules with this compound
This protocol describes the labeling of a protein with this compound via amine-reactive chemistry.
Materials:
-
This compound, N-hydroxysuccinimidyl (NHS) ester
-
Protein of interest with an available primary amine (e.g., lysine residue)
-
Labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Add the this compound-NHS ester solution to the protein solution at a molar ratio of 10:1 (dye:protein). The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding the quenching buffer to a final concentration of 100 mM. Incubate for an additional 30 minutes.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein) and 435 nm (for this compound).
Protocol 2: Single-Molecule FRET Imaging of Labeled Biomolecules
This protocol outlines the procedure for immobilizing labeled biomolecules on a glass surface and performing single-molecule FRET imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
This compound-labeled donor molecule
-
Acceptor-labeled binding partner
-
Biotinylated polyethylene glycol (PEG)-coated glass coverslips
-
Streptavidin
-
Imaging buffer (e.g., PBS with an oxygen scavenging system)
-
TIRF microscope equipped with a suitable laser for exciting this compound (e.g., 445 nm laser) and an EMCCD camera.
Procedure:
-
Prepare a clean, biotinylated PEG-coated glass coverslip.
-
Incubate the coverslip with a solution of streptavidin (0.1 mg/mL in PBS) for 10 minutes.
-
Wash the surface with PBS to remove unbound streptavidin.
-
Introduce the biotinylated, this compound-labeled donor molecule at a picomolar to nanomolar concentration and incubate for 5-10 minutes to allow for surface immobilization.
-
Wash the surface to remove unbound donor molecules.
-
Add the acceptor-labeled binding partner at a suitable concentration to observe binding events.
-
Mount the coverslip on the TIRF microscope.
-
Illuminate the sample with the 445 nm laser in TIRF mode.
-
Acquire time-series images of the donor and acceptor fluorescence channels using the EMCCD camera.
-
Analyze the resulting data to identify single-molecule FRET events and determine FRET efficiencies and kinetics.
Visualizations
Two-Photon Excitation of Coumarin 314T: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the two-photon excitation (TPE) of Coumarin 314T, a fluorescent dye with applications in cellular imaging and biomedical research. The information is intended to guide researchers in utilizing this probe for advanced microscopy techniques.
Introduction to this compound and Two-Photon Excitation
This compound is a synthetic organic dye belonging to the coumarin family, known for its favorable photophysical properties. These properties include high fluorescence quantum yields and good photostability, making it a valuable tool in various fluorescence-based applications.
Two-photon excitation microscopy is a powerful fluorescence imaging technique that offers several advantages over traditional one-photon (confocal) microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning. In TPE, a fluorophore simultaneously absorbs two lower-energy photons to reach the same excited state achieved by absorbing a single high-energy photon. This nonlinear process is highly localized to the focal volume, minimizing out-of-focus fluorescence and damage to the surrounding sample.
Photophysical Properties of Coumarin 314
Table 1: One-Photon Photophysical Properties of Coumarin 314 in Ethanol
| Parameter | Value | Reference |
| One-Photon Absorption Maximum (λabs) | 436 nm | OMLC |
| One-Photon Emission Maximum (λem) | 480 - 540 nm | OMLC |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 at 436 nm | OMLC |
| Fluorescence Quantum Yield (Φf) | 0.68 - 0.86 | OMLC |
| Solvent | Ethanol | OMLC |
Note: The photophysical properties of coumarin dyes can be solvent-dependent. It is recommended to characterize the dye in the specific solvent system used for the experiment.
Experimental Protocols
General Protocol for Two-Photon Microscopy of Cells Stained with this compound
This protocol provides a general guideline for staining and imaging live or fixed cells using this compound with a two-photon microscope. Optimization of parameters such as dye concentration, incubation time, and laser power will be necessary for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Phosphate-buffered saline (PBS, sterile)
-
Cell culture medium appropriate for the cell line
-
Live or fixed cells on a suitable imaging dish or slide
-
Two-photon laser scanning microscope equipped with a tunable near-infrared (NIR) laser (e.g., Ti:Sapphire laser)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Staining:
-
Live Cells:
-
Culture cells to the desired confluency on imaging-compatible dishes.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Remove the existing culture medium from the cells and replace it with the this compound working solution.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type.
-
After incubation, wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess dye.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells before microscopy.
-
-
Fixed Cells:
-
Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells if targeting intracellular structures (e.g., 0.1-0.5% Triton X-100 in PBS for 10 minutes).
-
Wash the permeabilized cells three times with PBS.
-
Prepare a working solution of this compound in PBS (1-10 µM).
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip with an appropriate mounting medium.
-
-
-
Two-Photon Imaging:
-
Turn on the two-photon microscope and the NIR laser. Allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Place the sample on the microscope stage.
-
Tune the laser to an appropriate excitation wavelength. Based on the one-photon absorption maximum of ~436 nm, a starting two-photon excitation wavelength in the range of 800-880 nm is recommended. Fine-tuning of the excitation wavelength will be necessary to find the optimal signal.
-
Use a low laser power initially to locate the stained cells and avoid photobleaching.
-
Adjust the laser power, detector gain, and offset to obtain a good signal-to-noise ratio.
-
Acquire images using the appropriate emission filter for this compound (typically a bandpass filter in the green-yellow range, e.g., 500-550 nm).
-
Perform Z-stack imaging to obtain three-dimensional reconstructions of the sample.
-
Measurement of Two-Photon Absorption Cross-Section (TPACS)
Principle:
The TPEF intensity is proportional to the square of the excitation intensity and the TPACS of the fluorophore. By comparing the TPEF intensity of the sample to that of a well-characterized reference standard with a known TPACS, the TPACS of the sample can be determined.
Materials:
-
This compound solution of known concentration
-
Reference standard with a known TPACS in the same solvent (e.g., Fluorescein, Rhodamine B)
-
Two-photon microscope with a tunable NIR laser and a sensitive detector
-
Spectrometer
Protocol:
-
Prepare solutions of this compound and the reference standard in the same solvent at concentrations that result in similar one-photon absorbance at their respective absorption maxima.
-
Measure the one-photon absorption and fluorescence emission spectra of both the sample and the reference.
-
Determine the fluorescence quantum yields of both compounds under one-photon excitation.
-
Using the two-photon microscope, acquire the TPEF spectra of both the sample and the reference at various excitation wavelengths.
-
Measure the TPEF intensity as a function of the excitation power to confirm the quadratic dependence.
-
Calculate the TPACS of this compound using the following equation:
δs = δr * (Is / Ir) * (Φr / Φs) * (cr / cs) * (ns / nr)
where:
-
δ is the TPACS
-
I is the integrated TPEF intensity
-
Φ is the fluorescence quantum yield
-
c is the concentration
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample (this compound) and the reference, respectively.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the two-photon excitation of this compound.
Caption: Jablonski diagram illustrating two-photon excitation and subsequent relaxation pathways.
Caption: General workflow for a two-photon microscopy experiment using this compound.
Caption: Conceptual signaling pathway for tracking drug delivery using a this compound conjugate.
Application Notes and Protocols: Solvent Effects on the Spectral Properties of Coumarin 314T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314T (C314T) is a fluorescent dye belonging to the coumarin family, known for its sensitivity to the local environment. The photophysical properties of C314T, including its absorption and emission spectra, are significantly influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as solvatochromism, makes C314T a valuable tool for probing the microenvironment of various systems, including biological membranes and polymer matrices. Understanding the solvent effects on C314T's spectral properties is crucial for its effective application in fluorescence-based assays, imaging, and as a sensor in drug development. These application notes provide a summary of the spectral properties of C314T in different solvents, detailed protocols for their measurement, and a visual representation of the underlying principles and experimental workflows.
Data Presentation
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Fluorescence Quantum Yield (Φ_f) |
| Ethanol | 24.55 | 436 | 46,800 | 476 | 2085 | 0.68 |
Note: The Stokes shift was calculated using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷ cm⁻¹.
Experimental Protocols
Protocol for Measuring Absorption and Emission Spectra
This protocol outlines the steps to determine the absorption and emission maxima of this compound in a solvent of choice.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a chosen solvent (e.g., 1 mM in DMSO).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution in the solvent of interest. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum Measurement: a. Use the pure solvent as a blank to zero the spectrophotometer. b. Fill a quartz cuvette with the C314T working solution. c. Scan a range of wavelengths (e.g., 300-600 nm) to obtain the absorption spectrum. d. Identify the wavelength of maximum absorbance (λ_abs).
-
Emission Spectrum Measurement: a. Set the excitation wavelength of the fluorometer to the determined λ_abs. b. Scan a range of emission wavelengths (e.g., λ_abs + 10 nm to 700 nm). c. Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).
Protocol for Determining Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common approach for its determination.
Materials:
-
This compound
-
Reference dye with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvents
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the C314T sample and the reference dye in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra: For each solution, measure the fluorescence emission spectrum, keeping the excitation wavelength and all instrument settings constant.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance.
-
Determine Gradients: The plots should be linear. Determine the gradient (slope) of the straight line for both the sample (Grad_sample) and the reference (Grad_ref).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_f_sample):
Φ_f_sample = Φ_f_ref * (Grad_sample / Grad_ref) * (n_sample² / n_ref²)
Where:
-
Φ_f_ref is the quantum yield of the reference.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Influence of solvent polarity on spectral properties.
Preparing Coumarin 314T Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Coumarin 314T solutions in a research setting. Due to the limited availability of specific experimental data for this compound, this guide combines known properties of this compound with general best practices for working with coumarin-based fluorescent dyes.
Properties of this compound
This compound is a fluorescent dye with potential applications in various research fields, including cell biology and drug development, owing to its photophysical properties. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 369.45 g/mol | LookChem |
| Appearance | Orange-yellow to orange powder | LookChem |
| Melting Point | 125-127 °C | LookChem |
Solubility of this compound
Table 2: Qualitative Solubility of Coumarin Dyes in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions of fluorescent dyes. |
| Dimethylformamide (DMF) | High | Another suitable solvent for creating stock solutions. |
| Ethanol | Moderate to High | A good, less toxic alternative to DMSO and DMF for many applications. |
| Methanol | Moderate to High | Similar to ethanol in its solvent properties for coumarins. |
| Acetonitrile (ACN) | Moderate | Can be used for analytical applications. |
| Water | Low to Insoluble | Coumarin dyes are generally poorly soluble in aqueous solutions without co-solvents. |
Protocols for Preparing this compound Solutions
Below are detailed protocols for the preparation of stock and working solutions of this compound.
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 369.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.69 mg of this compound.
-
Transfer the weighed powder to a clean, dry microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Preparation of a Working Solution (e.g., 10 µM in Cell Culture Medium)
This protocol describes the dilution of the stock solution to a working concentration for cell-based assays. The final concentration of the working solution should be optimized for each specific application.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Perform a serial dilution of the stock solution in the desired medium or buffer. For example, to prepare 1 mL of a 10 µM working solution:
-
Add 999 µL of the cell culture medium to a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the tube.
-
-
Vortex the tube gently to ensure thorough mixing.
-
The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Use the working solution immediately for your experiment.
Experimental Workflow and Diagrams
While specific signaling pathways involving this compound are not well-documented, a general workflow for its application as a fluorescent probe in cell imaging can be outlined.
Figure 1: Workflow for the preparation of this compound solutions.
A hypothetical experimental workflow for using this compound to visualize cellular uptake is presented below. This workflow assumes that this compound can be internalized by cells and its fluorescence can be detected by microscopy.
Measuring the Fluorescence Lifetime of Coumarin 314T: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin 314T is a fluorescent dye known for its utility in a variety of scientific applications, including as a laser dye and a fluorescent probe. A key characteristic of any fluorophore is its fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. This parameter is sensitive to the fluorophore's local environment, making its measurement a powerful tool for studying molecular interactions, micro-viscosity, and binding events. This application note provides a detailed protocol for measuring the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and widely used technique.
Photophysical Properties of this compound
The photophysical properties of this compound, like many coumarin dyes, are influenced by the solvent environment. While extensive data for this compound is not broadly published, its properties can be inferred from studies on similar coumarin derivatives. Key properties include a strong absorption in the blue region of the visible spectrum and a significant Stokes shift. The fluorescence lifetime is expected to vary with solvent polarity.
Data Presentation
The following table summarizes the typical photophysical properties of this compound. Please note that the fluorescence lifetime values are representative and can vary based on the specific experimental conditions and solvent purity.
| Property | Value | Solvent |
| Absorption Maximum (λ_abs) | ~430 - 450 nm | Ethanol |
| Emission Maximum (λ_em) | ~480 - 510 nm | Ethanol |
| Fluorescence Lifetime (τ) | Typically in the range of 2-5 ns | Various |
| Quantum Yield (Φ_f) | High | Non-polar Solvents |
Signaling Pathway: The Jablonski Diagram
Fluorescence is a photophysical process that can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂). It then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways.
Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, fluorescence, and non-radiative decay.
Experimental Workflow: Time-Correlated Single Photon Counting (TCSPC)
The measurement of fluorescence lifetime is commonly performed using a TCSPC system. The fundamental principle of TCSPC is to measure the time delay between the excitation of a sample by a pulsed light source and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
Caption: Experimental workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).
Experimental Protocols
This section provides a detailed methodology for measuring the fluorescence lifetime of this compound.
Materials and Equipment
-
This compound (powder)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvette (1 cm path length)
-
TCSPC System , including:
-
Pulsed light source (e.g., picosecond pulsed laser diode or Ti:Sapphire laser) with an excitation wavelength appropriate for this compound (e.g., 440 nm).
-
Sample holder
-
Emission monochromator or bandpass filter
-
Single-photon sensitive detector (e.g., Photomultiplier Tube (PMT) or Single-Photon Avalanche Diode (SPAD))
-
TCSPC electronics (e.g., Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC))
-
Data acquisition and analysis software
-
-
Scattering solution for Instrument Response Function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox® in water).
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a chosen solvent (e.g., ethanol) at a concentration of approximately 1 mM. Ensure the dye is fully dissolved.
-
Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm pathlength cuvette. This low concentration helps to avoid inner filter effects and aggregation.
-
Solvent Blank: Prepare a cuvette containing only the pure solvent to be used for background measurements.
Measurement Protocol
-
System Warm-up: Turn on the TCSPC system, including the light source and detectors, and allow them to warm up and stabilize according to the manufacturer's instructions.
-
Instrument Response Function (IRF) Measurement:
-
Fill the quartz cuvette with the scattering solution.
-
Place the cuvette in the sample holder.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF by collecting the scattered light. The IRF represents the temporal profile of the excitation pulse as measured by the detection system. Aim for a sufficient number of counts in the peak channel (e.g., >10,000) for good statistics.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound working solution.
-
Set the emission monochromator to the emission maximum of this compound.
-
Acquire the fluorescence decay data. The collection time will depend on the fluorescence intensity and the desired statistical accuracy.
-
-
Background Measurement:
-
Replace the sample solution with the solvent blank.
-
Acquire a background decay under the same conditions as the sample measurement. This is important to account for any stray light or solvent Raman scattering.
-
Data Analysis
-
Data Import: Import the IRF, sample decay, and background decay data into the analysis software.
-
Background Subtraction: Subtract the background decay from the sample decay.
-
Deconvolution and Fitting: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. The analysis software will perform an iterative reconvolution of the IRF with a chosen decay model (e.g., a single or multi-exponential decay function) to fit the experimental data.
The fluorescence intensity decay, I(t), is typically modeled by:
I(t) = Σ αᵢ exp(-t/τᵢ)
where αᵢ is the amplitude and τᵢ is the fluorescence lifetime of the i-th component.
-
Goodness of Fit: Evaluate the quality of the fit by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.
-
Lifetime Determination: The fitting procedure will yield the fluorescence lifetime(s) (τ) of this compound in the specific solvent.
Conclusion
Measuring the fluorescence lifetime of this compound using TCSPC provides valuable insights into its photophysical behavior and its interactions with the local environment. The detailed protocol provided in this application note offers a robust framework for researchers to accurately determine this important parameter, enabling a wide range of applications in chemical biology, materials science, and drug discovery. Careful sample preparation and data analysis are crucial for obtaining reliable and reproducible results.
Coumarin 314T: Application Notes and Protocols for Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Coumarin 314T in various materials science applications. This compound, a fluorescent dye known for its robust photophysical properties, has emerged as a valuable tool in the development of advanced materials for optoelectronics and beyond.
Optoelectronic Properties of this compound
This compound exhibits favorable optoelectronic characteristics that make it suitable for a range of applications. A summary of its key photophysical properties is presented in Table 1. These properties can be influenced by the solvent environment, allowing for tuning of its performance in different material matrices.
Table 1: Optoelectronic Properties of this compound
| Property | Value | Conditions | Reference |
| Peak Absorption Wavelength (λmax) | 448 nm | In ethanol | [1] |
| Molar Extinction Coefficient (ε) | 4.8 x 104 M-1cm-1 | In ethanol | [1] |
| Fluorescence Emission Wavelength (λem) | 495 nm | In ethanol | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.85 | In ethanol | [1] |
Application in Dye-Sensitized Solar Cells (DSSCs)
This compound can be employed as a photosensitizer in dye-sensitized solar cells due to its strong absorption in the visible spectrum and efficient electron injection capabilities.
Experimental Protocol: Fabrication of a this compound-based DSSC
This protocol outlines the general steps for fabricating a laboratory-scale DSSC using a this compound-sensitized titanium dioxide (TiO₂) photoanode.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
This compound
-
Absolute ethanol
-
Acetonitrile
-
Valeronitrile
-
Iodine (I₂)
-
Lithium iodide (LiI)
-
1,2-dimethyl-3-propylimidazolium iodide (DMPII)
-
4-tert-butylpyridine (TBP)
-
Platinum (Pt) precursor (e.g., H₂PtCl₆)
-
Surlyn® thermopolymer film
-
Microscope slides
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO₂-coated substrate in a furnace at 450°C for 30 minutes to create a nanocrystalline, porous film.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Prepare a 0.3 mM solution of this compound in absolute ethanol.
-
Immerse the TiO₂ photoanode in the this compound solution and keep it in the dark for 24 hours at room temperature to ensure complete dye adsorption.
-
Rinse the sensitized photoanode with ethanol to remove any non-adsorbed dye molecules and dry it in a stream of nitrogen.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate as described in step 1.
-
Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass by drop-casting a solution of H₂PtCl₆ in isopropanol and heating at 400°C for 15 minutes.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte solution by dissolving 0.1 M I₂, 0.1 M LiI, 0.6 M DMPII, and 0.5 M TBP in a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
-
Cell Assembly:
-
Place a Surlyn® thermopolymer film as a spacer along the edges of the dye-sensitized photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, sandwiching the Surlyn® film.
-
Heat the assembly on a hot plate at around 100°C with gentle pressure to seal the cell.
-
Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum back-filling method.
-
Seal the holes with a small piece of Surlyn® and a microscope slide cover slip by heating.
-
Performance Data of a Typical Coumarin-based DSSC:
Table 2: Performance of a DSSC Sensitized with a Coumarin Derivative [2][3]
| Parameter | Value |
| Conversion Efficiency (η) | 2.00% |
| Open-Circuit Voltage (Voc) | 367 mV |
| Short-Circuit Current Density (Jsc) | 9.28 mA·cm-2 |
Workflow for DSSC Fabrication and Characterization
References
Troubleshooting & Optimization
How to improve Coumarin 314T photostability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the photostability of Coumarin 314T in their experiments.
Troubleshooting Guides
Issue: Rapid photobleaching of this compound during fluorescence microscopy.
-
Question: My this compound signal is fading too quickly when I try to image my samples. What can I do to reduce the photobleaching?
-
Answer: Rapid photobleaching is a common issue with many fluorophores, including coumarin dyes. Here are several strategies you can employ to mitigate this effect:
-
Reduce Excitation Light Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light.[1] Use the lowest possible laser power or lamp intensity that still provides a detectable signal. You can use a neutral density filter to reduce the intensity of the light source.[2]
-
Minimize Exposure Time: The longer the sample is exposed to the excitation light, the more photobleaching will occur.[2] Use the shortest possible exposure time for your camera that allows for a clear image.
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium. These reagents often contain antioxidants that reduce the production of reactive oxygen species that can degrade the fluorophore.[1]
-
Optimize Your Imaging Protocol: Before acquiring your final images, use a lower light intensity or a different, more stable fluorophore (like DAPI for locating cells) to find your region of interest and focus the microscope.[2] Minimize the use of the "live" viewing mode.[1]
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Issue: Low fluorescence intensity of this compound.
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Question: I am not getting a bright enough signal from my this compound. How can I enhance the fluorescence?
-
Answer: Low fluorescence intensity can be due to a variety of factors, including the local chemical environment and dye concentration.
-
Solvent Polarity: The fluorescence of 7-aminocoumarins, like this compound, is highly sensitive to the polarity of the solvent. In highly polar solvents, these dyes can form a twisted intramolecular charge-transfer (TICT) state, which often leads to a decrease in fluorescence intensity due to increased non-radiative decay.[3] Experiment with solvents of varying polarity to find the optimal environment for your application.
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pH of the Medium: The fluorescence of coumarin derivatives can be pH-dependent.[3][4][5][6] The protonation state of the amine group can affect the intramolecular charge transfer and thus the fluorescence quantum yield. Ensure that the pH of your buffer or solution is optimized for this compound fluorescence.
-
Concentration Effects: At high concentrations, fluorescent dyes can exhibit self-quenching due to the formation of aggregates.[7] This can lead to a decrease in the overall fluorescence intensity. It is important to determine the optimal concentration range for your specific experimental setup.
-
Encapsulation: The use of host molecules like cyclodextrins can not only improve photostability but also enhance fluorescence intensity by providing a more rigid and less polar microenvironment for the dye.[8][9]
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of this compound photodegradation?
-
Answer: The photodegradation of many coumarin dyes is believed to be mediated by the generation of singlet oxygen. The excited fluorophore can transfer energy to molecular oxygen, creating highly reactive singlet oxygen which can then react with and destroy the dye molecule.[10] Another reported degradation pathway for some coumarins is dealkylation.[11]
-
Question: How can I chemically improve the photostability of this compound?
-
Answer: You can improve the photostability of coumarin dyes by using chemical additives that protect the fluorophore from photodegradation.
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Antioxidants and Radical Scavengers: The addition of antioxidants can help to quench reactive oxygen species and reduce photobleaching. Some coumarin derivatives have inherent antioxidant properties.[12][13][14][15] The use of singlet oxygen quenchers, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to retard the photo-oxidation of coumarins.[10]
-
Cyclodextrin Encapsulation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule can shield it from the surrounding environment and reactive species, thereby enhancing its photostability.[3][8][9][16][17][18] Studies on other coumarin dyes have shown a significant increase in photostability with this method.[8]
-
-
Question: Are there any structural features of this compound that contribute to its photostability?
-
Answer: Yes, the molecular structure of this compound includes methyl groups on the julolidyl moiety. These groups increase the interlayer distance in the solid state, which reduces intermolecular interactions and can help prevent aggregation-induced quenching, a factor that can influence photostability.[19]
-
Question: How do I measure the photostability of my this compound sample?
-
Answer: The photostability of a fluorescent dye is typically measured by quantifying the decrease in its fluorescence intensity over time during continuous exposure to excitation light. A common metric is the photobleaching half-life (T1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1] To perform this measurement, you would repeatedly acquire images of your sample under controlled illumination conditions and plot the fluorescence intensity as a function of time.
Quantitative Data
Table 1: General Photophysical Properties of Coumarin Dyes
| Property | Value | Solvent | Reference |
| Coumarin 314 | |||
| Absorption Max (λabs) | 436 nm | Ethanol | [9] |
| Molar Extinction Coefficient (ε) | 46,800 cm-1M-1 | Ethanol | [9] |
| Emission Max (λem) | ~480 nm | Ethanol | [5] |
| Fluorescence Quantum Yield (ΦF) | 0.68 - 0.86 | Ethanol | [8] |
| This compound | |||
| Fluorescence Quantum Yield (ΦF) | 0.79 | Ethanol | [5] |
| Absorption Max (λabs) | 434 nm | Ethanol | [5] |
| Emission Max (λem) | 476 nm | Ethanol | [5] |
Table 2: Effect of Stabilizers on Coumarin Dye Photostability (Illustrative Data)
| Coumarin Dye | Stabilizer | Improvement in Photostability | Reference |
| Pacific Blue | Cyclodextrin Conjugation | 2.8 times higher photostability | [8][16] |
| 7-amino-4-methylcoumarin | β-cyclodextrin | Markedly inhibits photodegradation | [18] |
| Coumarin Dyes IV and V | DABCO | Strongly retarded photo-oxidation | [10] |
Note: Specific quantitative data for this compound with these stabilizers is limited in the reviewed literature. The data presented is for other coumarin dyes and serves as an illustration of the potential improvements.
Experimental Protocols
Protocol 1: Measuring the Photostability of this compound
-
Sample Preparation: Prepare a solution of this compound in the desired solvent at a concentration that gives an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
Instrumentation: Use a fluorescence microscope equipped with a suitable excitation source (e.g., a laser at ~440 nm) and a sensitive detector (e.g., a CCD or sCMOS camera).
-
Image Acquisition:
-
Define a region of interest (ROI) within your sample.
-
Set the imaging parameters:
-
Excitation intensity (keep this constant throughout the experiment).
-
Exposure time.
-
Time interval between image acquisitions (e.g., every 5 seconds).
-
-
Acquire a time-lapse series of images of the ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the normalized fluorescence intensity (I/I0, where I0 is the initial intensity) as a function of time.
-
Determine the photobleaching half-life (T1/2) as the time at which the intensity drops to 50% of the initial value.
-
Protocol 2: Improving this compound Photostability with a Singlet Oxygen Quencher
-
Stock Solution Preparation: Prepare a stock solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) in your desired solvent (e.g., 1 M in water or buffer).
-
Sample Preparation: Prepare your this compound solution as you normally would.
-
Addition of Quencher: Add DABCO from the stock solution to your this compound sample to a final concentration typically in the range of 10-100 mM. The optimal concentration may need to be determined empirically.
-
Measurement: Measure the photostability of the this compound solution with DABCO using the protocol described above and compare the results to a control sample without DABCO.
Visualizations
Caption: Photodegradation pathway of this compound via singlet oxygen generation.
Caption: Experimental workflow for evaluating the effect of stabilizers on this compound photostability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Supramolecular assembly of coumarin 7 with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nathan.instras.com [nathan.instras.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Supramolecular assembly of coumarin 7 with β-cyclodextrin derivative: modulation on the photophysical properties and pKa shift [inis.iaea.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of Coumarin 314T in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Coumarin 314T in fluorescence microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can significantly compromise image quality, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative measurements. The mechanisms of photobleaching often involve the reaction of the excited fluorophore with molecular oxygen, leading to the formation of non-fluorescent products.
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of this compound:
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High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited, leading to faster photobleaching.
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Long Exposure Times: Prolonged exposure to excitation light increases the cumulative dose of energy absorbed by the fluorophore, increasing the probability of photodamage.
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Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including coumarins.
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Suboptimal Mounting Medium: The chemical environment of the fluorophore can significantly impact its photostability. An inappropriate mounting medium can fail to protect the dye from reactive species.
Q3: How can I minimize photobleaching of this compound during my experiments?
A3: A multi-faceted approach is most effective:
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Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.
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Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium to quench reactive oxygen species and protect the fluorophore.
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Minimize Oxygen Exposure: While challenging for live-cell imaging, for fixed samples, using mounting media with oxygen-scavenging properties can be beneficial.
-
Proper Sample Preparation: Ensure optimal labeling and mounting of your sample to maximize the initial signal, reducing the need for high excitation power.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in microscopy.
Problem 1: Rapid loss of fluorescence signal (photobleaching).
| Potential Cause | Recommended Solution |
| Excitation light is too intense. | Reduce the laser power or lamp intensity to the lowest level that provides a usable signal. Use neutral density filters if necessary. |
| Exposure time is too long. | Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector or improving the sample labeling. |
| Inadequate or no antifade reagent. | Use a high-quality commercial or freshly prepared antifade mounting medium. See the table below for a comparison of common antifade reagents. |
| High oxygen concentration in the mounting medium. | For fixed samples, use a mounting medium with an oxygen scavenging system. Ensure the coverslip is well-sealed to prevent oxygen entry. |
Problem 2: Dim or weak initial fluorescence signal.
| Potential Cause | Recommended Solution |
| Suboptimal labeling concentration of this compound. | Titrate the concentration of the this compound conjugate to find the optimal balance between signal intensity and background. |
| Inefficient labeling protocol. | Review and optimize your staining protocol, including incubation times, temperatures, and washing steps. |
| Mismatch between excitation/emission filters and this compound spectra. | Ensure your microscope's filter set is appropriate for this compound (Excitation max ~420-440 nm, Emission max ~480-500 nm). |
| Quenching of the fluorophore by the local environment. | The pH of the mounting medium can affect the fluorescence of some dyes. Ensure the pH is within the optimal range for this compound. |
Comparison of Common Antifade Reagents
While specific quantitative data for this compound is limited in the literature, the following table provides a comparison of commonly used antifade reagents. Note: The effectiveness of these reagents can be dye-specific, and empirical testing is recommended for optimal results with this compound.
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Singlet oxygen quencher | Effective for many fluorophores, easy to prepare in-house. | Can reduce the initial fluorescence intensity of some dyes. |
| p-Phenylenediamine (PPD) | Free radical scavenger | Very effective at reducing photobleaching. | Can be toxic, can cause background fluorescence, and may react with certain dyes (e.g., cyanines). |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD, can be used in live-cell imaging. | Can be difficult to dissolve, may not be as effective as PPD for all dyes. |
| Commercial Antifade Mountants (e.g., ProLong™ Gold, SlowFade™ Gold) | Proprietary formulations, often a mix of scavengers and quenchers. | Optimized for high performance and consistency, often with a high refractive index. | More expensive than homemade reagents. |
Experimental Protocols
General Protocol for Immunofluorescence Staining with this compound Conjugate
This protocol provides a general workflow. Optimization of antibody and dye concentrations, as well as incubation times, is crucial for each specific experiment.
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Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash cells briefly with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
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Incubate cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody (this compound Conjugate) Incubation:
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Dilute the this compound-conjugated secondary antibody in the blocking buffer to its optimal concentration. Protect from light from this point forward.
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Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
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Wash cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
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Briefly rinse the coverslip in distilled water to remove salt crystals.
-
Carefully aspirate excess water.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant.
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Allow the mounting medium to cure (if applicable) as per the manufacturer's instructions before imaging.
-
Visualizations
Troubleshooting Workflow for this compound Photobleaching
Caption: A flowchart for troubleshooting rapid photobleaching of this compound.
Experimental Workflow for Sample Preparation
Caption: A typical workflow for preparing samples for this compound fluorescence microscopy.
Factors affecting Coumarin 314T fluorescence intensity
Welcome to the technical support center for Coumarin 314T. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common issues encountered during fluorescence experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can influence the fluorescence intensity of this compound?
The fluorescence intensity of this compound can be affected by several environmental and experimental factors, including:
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Solvent Choice: The polarity, viscosity, and hydrogen-bonding capability of the solvent can significantly alter the fluorescence quantum yield.
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pH of the Medium: The fluorescence of 7-aminocoumarins like this compound is often sensitive to pH, with a notable decrease in acidic conditions.
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Concentration: At high concentrations, you may observe a decrease in fluorescence intensity due to aggregation-caused quenching (ACQ).
-
Temperature: An increase in temperature can lead to a reduction in fluorescence intensity due to the promotion of non-radiative decay pathways.
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Presence of Quenchers: Certain molecules in your sample can interact with this compound and quench its fluorescence.
Q2: Why is my this compound fluorescence signal weak or absent?
A weak or absent signal can stem from several issues. Here's a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for weak this compound fluorescence.
Start by verifying your fluorometer settings (excitation/emission wavelengths, slit widths). Next, review your sample preparation, paying close attention to the solvent and dye concentration. Finally, consider environmental factors like pH and temperature.
Q3: How does solvent polarity affect this compound fluorescence?
For many 7-aminocoumarins, increasing solvent polarity leads to a decrease in fluorescence intensity. This is due to the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state. In the excited state, the amino group can rotate, leading to a charge-separated, non-planar conformation that relaxes to the ground state without emitting a photon. However, it has been noted that the fluorescence yield of Coumarin 314 is only weakly dependent on the solvent.[1]
Caption: TICT state formation in 7-aminocoumarins.
Q4: Can I use this compound in acidic conditions?
The fluorescence of 7-aminocoumarins is generally quenched in acidic solutions.[2][3] The protonation of the nitrogen atom in the julolidine ring inhibits the intramolecular charge transfer (ICT) process, which is essential for the fluorescence of this class of dyes. It is advisable to work in neutral or slightly basic conditions for optimal fluorescence intensity.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Fluorescence Intensity Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your experiment. | The rate of fluorescence decay should decrease. |
| Sample Evaporation | Ensure your cuvette is properly sealed. For long experiments, use a temperature-controlled sample holder. | The fluorescence intensity should remain stable over time. |
| Chemical Degradation | Prepare fresh solutions of this compound. Protect the solution from prolonged exposure to light. | A freshly prepared sample should exhibit the expected fluorescence intensity. |
| Temperature Increase | Use a temperature-controlled cuvette holder to maintain a constant temperature. | Stable fluorescence intensity will be observed. |
Issue 2: Poor Reproducibility Between Samples
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate your pipettes. Ensure consistent pipetting technique. | Reduced variability in fluorescence intensity between replicate samples. |
| Variations in pH | Prepare all samples using the same buffer at a consistent pH. | Consistent fluorescence intensity across samples. |
| Cuvette Contamination | Thoroughly clean cuvettes between measurements. Use dedicated cuvettes for your this compound samples. | The background fluorescence will be minimized and reproducibility improved. |
| Concentration Errors | Prepare a fresh stock solution and carefully perform serial dilutions. Verify the concentration using UV-Vis absorbance. | Samples of the same intended concentration will have similar fluorescence intensities. |
Quantitative Data
Solvent Effects on Coumarin Photophysical Properties
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| Cyclohexane | 2.02 | ~420 | ~460 | ~2100 | High |
| Toluene | 2.38 | ~425 | ~475 | ~2500 | High |
| Dichloromethane | 8.93 | ~430 | ~490 | ~2900 | Moderate |
| Acetone | 20.7 | ~435 | ~500 | ~3100 | Moderate-Low |
| Acetonitrile | 37.5 | ~435 | ~510 | ~3500 | Low |
| Ethanol | 24.6 | 436 | ~500 | ~3100 | 0.68 - 0.86[1] |
| Water | 80.1 | ~440 | ~530 | ~4100 | Very Low |
Disclaimer: Data for λabs, λem, and Stokes Shift are illustrative based on trends for 7-aminocoumarins. The quantum yield for ethanol is for Coumarin 314.
Experimental Protocols
Protocol 1: Measuring the Effect of pH on this compound Fluorescence
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Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol.
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Prepare a Series of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 4 to 10).
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Prepare Samples: For each pH value, add a small aliquot of the this compound stock solution to the buffer in a cuvette to reach the desired final concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
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Equilibrate: Gently mix and allow the samples to equilibrate for a few minutes.
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Measure Fluorescence: Record the fluorescence emission spectrum for each sample using a fluorometer. Use the excitation wavelength corresponding to the absorption maximum of this compound in the respective medium.
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Plot Data: Plot the fluorescence intensity at the emission maximum as a function of pH.
Caption: Workflow for pH-dependent fluorescence measurement.
Protocol 2: Assessing the Effect of Temperature
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Prepare Sample: Prepare a solution of this compound in the desired solvent at a fixed concentration in a quartz cuvette.
-
Use a Temperature-Controlled Holder: Place the cuvette in a temperature-controlled holder within the fluorometer.
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Equilibrate at Starting Temperature: Set the initial temperature (e.g., 20°C) and allow the sample to equilibrate for at least 10-15 minutes.
-
Measure Fluorescence: Record the fluorescence emission spectrum.
-
Increase Temperature: Increase the temperature by a set increment (e.g., 5°C).
-
Equilibrate and Measure: Allow the sample to equilibrate at the new temperature before recording the next spectrum.
-
Repeat: Repeat steps 5 and 6 over the desired temperature range.
-
Plot Data: Plot the fluorescence intensity at the emission maximum as a function of temperature. Ensure to check for and correct for any solvent evaporation at higher temperatures.
References
- 1. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01702K [pubs.rsc.org]
- 2. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Coumarin 314T aggregation issues and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 314T. The information provided addresses common issues related to aggregation and offers solutions to ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent dye known for its application as a laser dye. In research, it can be used as a fluorescent probe, although its use may be hampered by its tendency to aggregate in aqueous solutions.
Q2: Why is my this compound solution not fluorescing as expected?
A common reason for poor fluorescence is the self-aggregation of the dye molecules in solution. When this compound aggregates, its fluorescence is often quenched. This aggregation is particularly prevalent in aqueous-based buffers and at higher concentrations.
Q3: In which solvents can I dissolve this compound?
This compound, like many hydrophobic dyes, has poor solubility in water. It is best dissolved in polar organic solvents. Based on the solubility of its parent compound, coumarin, the following solvents are recommended for preparing stock solutions.[1][2][3]
Q4: How can I prevent this compound from aggregating in my aqueous experimental buffer?
To prevent aggregation in aqueous solutions, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution should then be diluted to the final working concentration in your aqueous buffer. Additionally, incorporating a low concentration of a non-ionic surfactant can help maintain the dye in its monomeric, fluorescent state.[4][5]
Q5: What is a suitable concentration for my working solution of this compound?
To minimize aggregation, it is advisable to work with dilute concentrations of this compound. For fluorescence measurements, concentrations in the nanomolar to low micromolar range are typically sufficient and help to prevent aggregation-induced quenching.[6]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
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Symptom: The this compound powder does not fully dissolve, or particulates are visible in the solution.
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Cause: this compound is hydrophobic and has low solubility in aqueous solutions.
-
Solution:
-
Do not attempt to dissolve this compound directly in aqueous buffers.
-
Prepare a high-concentration stock solution in an appropriate organic solvent.
-
Use sonication or gentle warming (if the dye's stability at higher temperatures is known) to aid dissolution in the organic solvent.
-
Issue 2: Precipitation of this compound Upon Dilution in Aqueous Buffer
-
Symptom: The solution becomes cloudy, or a precipitate forms when the organic stock solution of this compound is added to the aqueous experimental buffer.
-
Cause: The addition of the hydrophobic dye to an aqueous environment can cause it to "crash out" or precipitate, especially if the final concentration is too high or if the buffer composition is not optimal.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low (typically <1%) to avoid solvent effects on your experiment.
-
Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
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Consider adding a non-ionic surfactant to the aqueous buffer before adding the dye stock solution.
-
Issue 3: Low or No Fluorescence Signal
-
Symptom: The fluorescence intensity of the this compound solution is much lower than expected or is non-existent.
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Cause: This is a classic sign of aggregation-induced fluorescence quenching.[6][7]
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Solution:
-
Lower the working concentration of this compound in your assay.
-
Prepare a fresh solution, ensuring that the dye is fully dissolved in the organic stock before dilution.
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Incorporate a non-ionic surfactant into your aqueous buffer to disrupt hydrophobic interactions between dye molecules.
-
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Type | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Highly recommended for preparing high-concentration stock solutions.[1] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | A good alternative to DMSO for dissolving coumarin derivatives.[1] |
| Ethanol | Polar protic | Suitable for stock solutions, though solubility may be lower than in DMSO or DMF.[2][3] |
| Methanol | Polar protic | Another alcohol that can be used for dissolving coumarins.[2] |
Table 2: Recommended Additives for Preventing Aggregation in Aqueous Buffers
| Additive | Type | Recommended Concentration | Notes |
| Triton X-100 | Non-ionic surfactant | 0.01% (v/v) | Use a concentration below the critical micellar concentration to avoid micelle formation.[4] |
| Pluronic F-127 | Non-ionic surfactant | 0.01 - 0.1% (w/v) | A biocompatible surfactant often used in cell-based assays. |
| Tween 20 | Non-ionic surfactant | 0.01 - 0.05% (v/v) | Commonly used in biological buffers to prevent non-specific binding and aggregation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weigh out the desired amount of this compound powder in a microcentrifuge tube.
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Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 1-10 mM).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to assist dissolution.
-
Store the stock solution in a tightly sealed container, protected from light, at -20°C.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer
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Prepare your desired aqueous buffer (e.g., PBS, TRIS).
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If using a surfactant, add it to the buffer at the recommended concentration and mix well.
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While vortexing the buffer, add the required volume of the this compound stock solution to achieve your final desired working concentration. Ensure the stock solution is added slowly and directly into the buffer to promote rapid mixing.
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Use the freshly prepared working solution promptly for your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for low fluorescence signals.
References
- 1. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Correcting for the Inner Filter Effect with Coumarin 314T
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and correcting for the inner filter effect (IFE) in fluorescence measurements, with a specific focus on experiments involving Coumarin 314T.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that causes a reduction in the measured fluorescence intensity. This occurs in solutions with high absorbance. There are two types of inner filter effects:
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Primary Inner Filter Effect: The absorption of excitation light by the sample before it reaches the focal point of the fluorometer. This reduces the amount of light available to excite the fluorophore.[1][2]
-
Secondary Inner Filter Effect: The absorption of emitted fluorescence by the sample before it reaches the detector. This is more pronounced when there is a significant overlap between the absorption and emission spectra of the fluorophore or other absorbing species in the solution.
Q2: When should I be concerned about the inner filter effect?
A2: You should be concerned about the inner filter effect when working with solutions that have a noticeable absorbance at the excitation or emission wavelengths. A general guideline is to keep the absorbance of your sample below 0.1 at all relevant wavelengths to minimize the IFE.[1][2] Even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[1]
Q3: How can I correct for the inner filter effect?
A3: The most common method for correcting the inner filter effect is through a mathematical formula that uses the absorbance of the sample at the excitation and emission wavelengths. The corrected fluorescence intensity can be calculated using the following equation:
Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
Q4: What are the absorption and emission maxima for this compound?
| Property | Wavelength (nm) |
| Absorption Maximum (λabs) | ~437 nm |
| Emission Maximum (λem) | ~476 nm |
Note: These values are for Coumarin 314 and are expected to be very similar for this compound.[3][4][5][6] It is always recommended to measure the specific absorbance and emission spectra for your experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Non-linear relationship between fluorescence intensity and concentration. | The inner filter effect is significant at higher concentrations, causing a deviation from the expected linear response.[1] | Correct for the inner filter effect using the formula provided. If possible, dilute your samples to an absorbance below 0.1. |
| Corrected fluorescence intensity still seems inaccurate. | The absorbance values used for the correction are incorrect. This could be due to an improper blank measurement or instrument settings. | Ensure you are using the correct blank for your absorbance measurements (the buffer or solvent without the fluorophore). Verify the accuracy of your spectrophotometer. |
| Significant overlap between absorbance and emission spectra. | This leads to a strong secondary inner filter effect, where the emitted light is re-absorbed. | The correction formula accounts for this. Ensure you are accurately measuring the absorbance at the emission wavelength. |
| Fluorescence intensity is lower than expected even at low concentrations. | This could be due to quenching, where other molecules in the solution are deactivating the excited state of the fluorophore through non-radiative pathways. The inner filter effect should not be confused with quenching.[2] | Investigate potential quenchers in your sample. This is a separate phenomenon from the inner filter effect. |
Experimental Protocol: Correcting for the Inner Filter Effect
This protocol outlines the steps to measure and correct for the inner filter effect for a solution of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution in your experimental buffer.
-
Prepare a blank sample containing only the experimental buffer.
2. Absorbance Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of each dilution and the blank.
-
Set the spectrophotometer to scan a wavelength range that includes both the excitation and emission maxima of this compound (e.g., 350 nm to 600 nm).
-
Record the absorbance values at the excitation wavelength (Aex, ~437 nm) and the emission wavelength (Aem, ~476 nm) for each sample.
3. Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence intensity of each dilution and the blank.
-
Set the excitation wavelength to the absorption maximum of this compound (~437 nm).
-
Set the emission scan range to cover the emission spectrum of this compound (e.g., 450 nm to 600 nm).
-
Record the fluorescence intensity at the emission maximum (Fobserved, ~476 nm) for each sample.
4. Data Correction:
-
For each sample, use the following formula to calculate the corrected fluorescence intensity (Fcorrected): Fcorrected = Fobserved x 10(Aex + Aem)/2
5. Data Analysis:
-
Plot both the observed and corrected fluorescence intensities as a function of this compound concentration.
-
The plot of the corrected fluorescence intensity should show a more linear relationship with concentration compared to the observed intensity, especially at higher concentrations.
Visualizations
Caption: Conceptual diagram of the primary and secondary inner filter effects.
Caption: Workflow for correcting the inner filter effect.
References
- 1. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. Spectrum [Coumarin 314] | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PhotochemCAD | Coumarin 314 [photochemcad.com]
Reducing triplet state loss in Coumarin 314T lasers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Coumarin 314T lasers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to triplet state loss and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is triplet state loss and why is it a problem in this compound lasers?
A1: Triplet state loss is a significant issue in dye lasers, including those using this compound.[1][2] It occurs when the laser dye molecule, after being excited to a singlet state by the pump source, transitions to a long-lived triplet state instead of returning directly to the ground singlet state and emitting a photon (fluorescence). This process, known as intersystem crossing, reduces the population of molecules available for stimulated emission, thereby decreasing the laser's efficiency and output power.[1][2] Furthermore, molecules in the triplet state can absorb laser emission, creating an additional loss mechanism.
Q2: What are the key photophysical properties of this compound that I should be aware of?
A2: Understanding the photophysical characteristics of this compound is crucial for optimizing laser performance. Key parameters include its absorption and emission spectra, fluorescence quantum yield, and molar extinction coefficient. These properties can be influenced by the solvent used.
Q3: How can I minimize triplet state loss in my experiments?
A3: Several strategies can be employed to reduce the impact of triplet state loss. One common approach is to use a triplet quencher, a chemical compound that deactivates the triplet state of the dye, returning it to the ground singlet state. Additionally, optimizing the dye concentration and the pump laser parameters can help to mitigate this issue. For some coumarin derivatives, structural modifications, such as the inclusion of an NH2 functional group, have been shown to reduce triplet state losses.[1][2]
Q4: My laser output is unstable. What are the possible causes?
A4: Unstable laser output can stem from several factors. Thermal effects in the dye solution, caused by high pump power, can lead to fluctuations. Photodegradation of the this compound dye is another common cause. Ensure that the dye solution is being circulated and cooled effectively. If the problem persists, consider replacing the dye solution.
Troubleshooting Guide
Problem: Low Laser Output Power
| Possible Cause | Troubleshooting Steps |
| High Triplet State Population | 1. Introduce a triplet quencher to the dye solution. 2. Optimize the flow rate of the dye solution to minimize the time dye molecules spend in the excitation region. 3. Reduce the pump laser repetition rate if possible. |
| Incorrect Dye Concentration | 1. Verify that the this compound concentration is within the recommended range for your laser system. 2. Prepare a fresh dye solution with the correct concentration. |
| Photodegradation of the Dye | 1. Replace the dye solution with a fresh batch. 2. Use a filter to block UV light from the pump source if applicable. |
| Misaligned Laser Cavity | 1. Check and optimize the alignment of the laser cavity optics. |
Problem: Laser Emission Wavelength Shift
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | 1. Ensure the correct solvent is being used and that it is of high purity. 2. Be aware that the photophysical properties of coumarin dyes can be solvent-dependent.[3] |
| Thermal Lensing | 1. Improve the cooling of the dye cell. 2. Reduce the pump power to minimize thermal effects. |
| Dye Degradation Products | 1. Replace the dye solution, as degradation products can have different emission spectra. |
Quantitative Data
Table 1: Photophysical Properties of this compound in Ethanol
| Parameter | Value | Reference |
| Molar Extinction Coefficient | 46,800 cm⁻¹/M at 436.0 nm | |
| Fluorescence Quantum Yield | 0.68 | |
| Fluorescence Quantum Yield | 0.77 | |
| Fluorescence Quantum Yield | 0.86 |
Note: The fluorescence quantum yield can vary depending on the measurement technique and experimental conditions.
Experimental Protocols
Transient Absorption Spectroscopy (TAS) for Triplet State Characterization
Transient absorption spectroscopy is a powerful technique to study short-lived excited states, such as the triplet state of this compound.[4]
Objective: To measure the absorption spectrum and kinetics of the triplet state.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.5-1 at the pump wavelength.
-
Experimental Setup: The setup consists of a pump laser to excite the sample and a broadband probe laser to measure the change in absorption.[4][5][6] A delay stage is used to control the time delay between the pump and probe pulses.[6]
-
Data Acquisition:
-
The pump pulse excites the this compound molecules to the singlet excited state.
-
A fraction of these molecules will undergo intersystem crossing to the triplet state.
-
The probe pulse, arriving at a specific time delay after the pump pulse, measures the absorption of the sample.
-
The difference in absorbance with and without the pump pulse is recorded as a function of wavelength and time delay.[4]
-
-
Data Analysis: The resulting data provides the transient absorption spectrum of the excited species. The decay kinetics of the triplet state can be determined by monitoring the change in absorbance at a specific wavelength over time.
Visualizations
Caption: Jablonski diagram illustrating triplet state loss.
Caption: Troubleshooting workflow for low laser output.
Caption: Experimental workflow for Transient Absorption Spectroscopy.
References
- 1. Structure-emission relationship of some coumarin laser dyes and related molecules: Prediction of radiative energy dissipation and the intersystem crossing rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Structure-emission relationship of some coumarin laser dyes and relate" by MSA ABDELMOTTALEB [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of Commercial Coumarin 314T
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial Coumarin 314T.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying commercial this compound?
A1: The primary methods for purifying commercial this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.
Q2: What are the potential impurities in commercial this compound?
A2: Commercial grades of coumarins may contain impurities arising from the synthesis process. While specific impurity profiles for this compound are not extensively published, general impurities in coumarin synthesis can include starting materials, by-products from side reactions, and degradation products. For instance, in syntheses like the Perkin or Pechmann reactions, unreacted starting materials or intermediates may be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A common setup involves a C18 reverse-phase column with a mobile phase of acetonitrile and water.[1][2]
-
Melting Point Analysis: A sharp melting point range close to the literature value (125-127 °C) is indicative of high purity.[3] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oily precipitate or no crystal formation.
-
Possible Cause: The solvent system is not optimal. The compound may be too soluble in the chosen solvent, or the cooling process is too rapid.
-
Solution:
-
Solvent Selection: Experiment with different solvent systems. For polar coumarins, solvents like ethanol, acetonitrile, or mixed solvent systems such as ethanol/water or methanol/water can be effective.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to promote crystal growth.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.
-
Issue 2: Low recovery of purified product.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Choice: Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Concentrate the Solution: If too much solvent was added, carefully evaporate some of the solvent to reach the saturation point before cooling.
-
Column Chromatography
Issue 3: Poor separation of this compound from impurities.
-
Possible Cause: The mobile phase (eluent) does not have the correct polarity to effectively separate the components on the stationary phase (e.g., silica gel).
-
Solution:
-
TLC Analysis: Before running the column, use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. Test various solvent systems of different polarities. A good solvent system will show clear separation of the desired compound from impurities with an Rf value for the product between 0.2 and 0.4.
-
Solvent Gradient: For complex mixtures, using a solvent gradient (gradually increasing the polarity of the mobile phase) during the chromatography run can improve separation. A common mobile phase for the purification of a PEG-coumarin derivative is a mixture of dichloromethane and ethyl acetate.[4]
-
Issue 4: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Data Presentation
Table 1: Recommended Solvents for Coumarin Purification
| Purification Method | Recommended Solvents/Solvent Systems |
| Recrystallization | Ethanol, Acetonitrile, Ethanol/Water, Methanol/Water |
| Column Chromatography | Dichloromethane/Ethyl Acetate, Hexane/Ethyl Acetate |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase for separation using TLC. A mobile phase of 80% Dichloromethane / 20% Ethyl Acetate has been used for a similar coumarin derivative.[4]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the chosen mobile phase as the slurry solvent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 113869-06-0,this compound | lookchem [lookchem.com]
- 4. flash-chromatographie.com [flash-chromatographie.com]
Troubleshooting low quantum yield in Coumarin 314T experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 314T.
Troubleshooting Low Quantum Yield
Low fluorescence quantum yield is a common issue in experiments involving fluorescent dyes. This guide provides a systematic approach to troubleshooting and resolving factors that may be diminishing the quantum yield of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a much lower fluorescence intensity than expected. What are the primary causes?
A1: Several factors can contribute to a lower-than-expected fluorescence quantum yield for this compound. The most common culprits include:
-
Solvent Effects: While the quantum yield of Coumarin 314 is only weakly dependent on the solvent, significant changes in solvent polarity and viscosity can have an impact. Highly polar or viscous solvents may slightly alter the photophysical properties.
-
Concentration Quenching: At high concentrations, fluorescent molecules can interact with each other in a way that quenches fluorescence, a phenomenon known as self-quenching.
-
Photodegradation: Prolonged exposure to excitation light can lead to the photochemical degradation of the dye, resulting in a loss of fluorescence.
-
Impure Solvents or Reagents: Impurities in the solvent or other reagents can act as quenchers, reducing the fluorescence quantum yield.
-
Incorrect Instrument Settings: Improper configuration of the fluorometer, such as incorrect excitation/emission wavelengths or slit widths, can lead to inaccurate measurements.
-
Inner Filter Effects: At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a lower measured intensity.
Q2: How does the choice of solvent affect the quantum yield of this compound?
A2: The fluorescence quantum yield of Coumarin 314 is known to be only weakly dependent on the solvent. However, the solvent environment can still influence its photophysical properties. For some coumarin dyes, a shift to more polar solvents can lead to a decrease in quantum yield due to the stabilization of a non-emissive twisted intramolecular charge transfer (TICT) state. While this effect is less pronounced for the structurally rigid this compound, it is still a factor to consider.
Q3: What is concentration quenching and how can I avoid it?
A3: Concentration quenching, or self-quenching, occurs when excited fluorophores interact with ground-state fluorophores at high concentrations, leading to non-radiative decay and a decrease in fluorescence intensity. To avoid this, it is recommended to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.
Q4: My sample's fluorescence intensity decreases over time during measurement. What is happening and how can I prevent it?
A4: A decrease in fluorescence intensity over time is often due to photodegradation or photobleaching, where the dye molecules are irreversibly damaged by the excitation light. To minimize photodegradation:
-
Reduce the intensity of the excitation light.
-
Minimize the sample's exposure time to the excitation source.
-
Use fresh samples for each measurement.
-
Consider using a photostabilizing agent if compatible with your experiment.
Q5: The shape of my emission spectrum looks distorted. What could be the cause?
A5: A distorted emission spectrum can be a result of the inner filter effect. This occurs at high concentrations where the emitted light is reabsorbed by other dye molecules in the solution. To check for and mitigate the inner filter effect, dilute your sample and re-measure the spectrum. The absorbance of the solution at the excitation wavelength should ideally be below 0.1.
Quantitative Data
The quantum yield of this compound is relatively stable across different solvents. The following table summarizes reported quantum yield values in ethanol.
| Solvent | Quantum Yield (Φ) | Reference |
| Ethanol | 0.68 | Reynolds, 1975 |
| Ethanol | 0.77 | Birge, 1987 |
| Ethanol | 0.86 | van Gompel, 1989 |
Experimental Protocols
Protocol: Relative Quantum Yield Measurement of this compound
This protocol outlines the steps for determining the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent (e.g., ethanol)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1. This is crucial to avoid inner filter effects.
-
Measure Absorbance: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the selected excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectra for all solutions of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Integrated Intensity vs. Absorbance: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations
Troubleshooting Workflow for Low Quantum Yield
Caption: A flowchart for troubleshooting low quantum yield in this compound experiments.
Factors Affecting Quantum Yield
Caption: Key factors that can influence the fluorescence quantum yield of this compound.
Validation & Comparative
A Comparative Guide to the Photophysics of Coumarin 314T and Coumarin 120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of two widely used coumarin dyes: Coumarin 314T and Coumarin 120. The selection of a suitable fluorescent probe is critical for the success of various applications, including fluorescence microscopy, sensing, and as laser dyes. This document aims to facilitate this selection by presenting a side-by-side comparison of their key photophysical parameters, supported by experimental data and detailed methodologies.
Photophysical Data Comparison
The following table summarizes the key photophysical properties of this compound and Coumarin 120 in various solvents. These parameters are crucial in determining the suitability of a fluorophore for a specific application.
| Photophysical Parameter | This compound | Coumarin 120 | Solvent |
| Absorption Maximum (λabs) | 435 nm | 352 nm | Ethanol |
| - | 350 nm | Methanol | |
| - | 344 nm | Acetonitrile | |
| - | 340 nm | Cyclohexane | |
| Molar Extinction Coefficient (ε) | 46,800 M-1cm-1 | - | Ethanol |
| Emission Maximum (λem) | 478 nm | 435 nm | Ethanol |
| - | 430 nm | Methanol | |
| - | 425 nm | Acetonitrile | |
| - | 403 nm | Cyclohexane | |
| Fluorescence Quantum Yield (Φf) | 0.79 | 0.59 | Ethanol |
| - | 0.51 | Methanol | |
| - | 0.73 | Acetonitrile | |
| - | 0.04 | Cyclohexane | |
| Fluorescence Lifetime (τf) | ~3.5 ns | 2.5 ns | Ethanol |
| - | 2.3 ns | Methanol | |
| - | 3.6 ns | Acetonitrile | |
| - | 0.5 ns | Cyclohexane |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental protocols:
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε) of the coumarin dyes.
Methodology:
-
Sample Preparation: Prepare a stock solution of the coumarin dye in a spectroscopic grade solvent of interest at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record the absorption spectra of the prepared solutions in a 1 cm path length quartz cuvette over a wavelength range of 250 nm to 600 nm.
-
Use the pure solvent as a reference.
-
The wavelength at which the highest absorbance is observed is the absorption maximum (λabs).
-
-
Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
Fluorescence Spectroscopy
Objective: To determine the emission maximum (λem) and relative fluorescence quantum yield (Φf) of the coumarin dyes.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the coumarin dyes in the solvent of interest with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel.
-
Measurement:
-
Excite the sample at its absorption maximum (λabs).
-
Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to approximately 200 nm beyond the expected emission maximum.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54) is used.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τf) of the coumarin dyes.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring nanosecond fluorescence lifetimes. The setup consists of a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and TCSPC electronics.
-
Measurement:
-
The sample is excited with short pulses of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
A histogram of the arrival times is built up over many excitation-emission cycles.
-
-
Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τf), where I0 is the intensity at time zero.
Visualizing Experimental and Logical Relationships
To further clarify the experimental processes and the fundamental principles governing the photophysics of these dyes, the following diagrams are provided.
A Comparative Guide to the Quantum Yield of Coumarin 314T and Fluorescein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of Coumarin 314T and Fluorescein, two widely used fluorescent dyes. The information presented is based on reported experimental data to assist researchers in selecting the appropriate fluorophore for their specific applications.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of this compound and Fluorescein in ethanol, providing a direct comparison of their performance.
| Property | This compound | Fluorescein | Reference(s) |
| Quantum Yield (Φ) | 0.79 | 0.79 | [1][2] |
| Solvent | Ethanol | Ethanol (neutral) | [1][2] |
| Absorption Max (λabs) | 434 nm | ~490 nm | [1] |
| Emission Max (λem) | 476 nm | ~520 nm | [1] |
Note: The quantum yield values for both dyes are reported in ethanol. It is important to note that quantum yield can be highly dependent on the solvent environment.
Experimental Protocols: Relative Quantum Yield Determination
The fluorescence quantum yield of a compound is typically determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Principle:
The quantum yield (Φ) is the ratio of photons emitted to photons absorbed. In the relative method, the quantum yield of an unknown sample (x) is calculated relative to a standard (st) using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
General Protocol:
-
Standard Selection: A standard with a well-documented quantum yield and spectral properties similar to the sample is chosen. For the visible region, standards like Quinine Sulfate (in 0.1 M H₂SO₄, Φ ≈ 0.55) or Rhodamine 6G (in ethanol, Φ ≈ 0.95) are commonly used.
-
Solution Preparation:
-
Stock solutions of the sample and the standard are prepared in the same solvent.
-
A series of dilute solutions of both the sample and the standard are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded to determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer.
-
The excitation wavelength is the same for both the sample and the standard.
-
Instrumental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The slope of this plot is proportional to the quantum yield.
-
The quantum yield of the sample is then calculated using the equation above, incorporating the slopes from the plots.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the relative determination of fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
References
A Comparative Guide to the Photostability of Coumarin 314T and Other Common Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye for imaging and labeling applications is a critical decision that significantly impacts experimental outcomes. Among the myriad of available fluorophores, photostability—a dye's resistance to photochemical degradation—stands as a paramount performance metric. This guide provides an objective comparison of the photostability of Coumarin 314T against other widely used fluorescent dyes: Fluorescein (as FITC), Rhodamine B, and Cyanine dyes (Cy3 and Cy5). The information presented herein is supported by a summary of quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Quantitative Comparison of Photophysical Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Photostability |
| This compound | ~445 | ~500 | ~0.8-0.9 | Generally considered to have good photostability. |
| Fluorescein (FITC) | 495 | 525 | 0.92 | Prone to rapid photobleaching[1][2]. |
| Rhodamine B | 555 | 580 | 0.31 - 0.70 | Moderate photostability, but can be concentration-dependent. |
| Cyanine 3 (Cy3) | 550 | 570 | ~0.15 (conjugated to DNA) | Moderate photostability; various strategies exist to enhance it. |
| Cyanine 5 (Cy5) | 649 | 670 | ~0.20 (conjugated to DNA) | Moderate photostability; susceptible to blinking and photobleaching. Can undergo photoconversion to a Cy3-like species[3]. |
Experimental Protocols
The determination of a fluorescent dye's photostability is crucial for its application in quantitative and long-term imaging experiments. Below are detailed methodologies for key experiments cited in the comparison of dye photostability.
Measurement of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is a measure of the efficiency of a dye's photodegradation upon absorption of a photon. A lower Φb indicates higher photostability.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in a suitable solvent (e.g., phosphate-buffered saline for biological applications or ethanol for general characterization) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with a continuous wave (CW) laser or a high-intensity lamp as the excitation source is required. The instrument should be capable of recording fluorescence intensity over time. An integrating sphere can be used for absolute quantum yield measurements.
-
Irradiation: The sample is continuously irradiated at its absorption maximum with a known and constant light intensity.
-
Fluorescence Decay Monitoring: The fluorescence emission intensity is monitored over time at the emission maximum. The decay of fluorescence intensity is recorded until it reaches a significant fraction of its initial value (e.g., 50% or less).
-
Data Analysis: The photobleaching quantum yield (Φb) is calculated from the rate of fluorescence decay, the initial dye concentration, the photon flux of the excitation light, and the molar absorption coefficient of the dye at the excitation wavelength. The decay curve is often fitted to an exponential function to determine the photobleaching rate constant.
Determination of Photobleaching Half-Life (t1/2)
The photobleaching half-life is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under specific and constant illumination conditions.
Methodology:
-
Sample Preparation: As described for the photobleaching quantum yield measurement. For cellular imaging, cells are labeled with the fluorescent dye according to standard protocols and mounted on a microscope slide.
-
Instrumentation: A fluorescence microscope (e.g., confocal or epifluorescence) equipped with a laser or arc lamp excitation source and a sensitive detector (e.g., a photomultiplier tube or a CCD camera) is used.
-
Continuous Illumination: A region of interest (ROI) within the sample is continuously illuminated with a constant and defined excitation power.
-
Time-Lapse Imaging: A series of images of the ROI is acquired at regular time intervals.
-
Intensity Measurement: The mean fluorescence intensity within the ROI is measured for each image in the time series.
-
Data Analysis: The fluorescence intensity is plotted against time, and the time at which the intensity drops to 50% of the initial intensity is determined as the photobleaching half-life.
Visualizing Photostability Concepts
To better understand the processes involved in photostability measurements and the phenomenon of photobleaching, the following diagrams are provided.
References
Spectral Overlap Analysis: Coumarin 314T and Green Fluorescent Protein (GFP)
A Comparison Guide for Researchers
This guide provides a detailed comparison of the spectral properties of the fluorescent dye Coumarin 314T and Green Fluorescent Protein (GFP), with a focus on their spectral overlap and potential for Förster Resonance Energy Transfer (FRET). This information is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques.
Introduction
This compound is a synthetic organic dye known for its strong absorption in the blue region of the spectrum and intense green fluorescence. Green Fluorescent Protein (GFP), originally isolated from the jellyfish Aequorea victoria, and its numerous variants have become indispensable tools in molecular and cellular biology as genetically encodable fluorescent reporters. Understanding the spectral relationship between these two fluorophores is crucial for applications such as multicolor imaging and FRET-based assays, which can elucidate molecular interactions, enzymatic activity, and conformational changes in real-time.
Spectral Properties of this compound and EGFP
The spectral characteristics of a donor and acceptor fluorophore are the primary determinants of their suitability for FRET. For efficient energy transfer, the emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor. In this guide, we will consider Enhanced Green Fluorescent Protein (EGFP), a common and robust variant of GFP, as the potential acceptor for the donor, this compound.
Table 1: Spectral Properties of this compound and EGFP
| Property | This compound (in Ethanol) | EGFP |
| Excitation Maximum (λex) | 436 nm[1] | 488 nm[2][3] |
| Emission Maximum (λem) | 480 nm | 507 nm[2] |
| Molar Extinction Coefficient (ε) at λex | 46,800 M⁻¹cm⁻¹[1] | 55,900 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | 0.86 | 0.60[2] |
Spectral Overlap
The degree of spectral overlap between the donor emission and acceptor absorption is quantified by the spectral overlap integral (J(λ)). A larger J(λ) value indicates a greater potential for FRET. The emission spectrum of this compound shows a significant overlap with the absorption spectrum of EGFP, making them a potentially effective FRET pair.
Caption: Spectral overlap between this compound emission and EGFP absorption, enabling FRET.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism that occurs between a donor fluorophore in an excited state and a nearby acceptor fluorophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), making it a powerful tool for studying molecular proximity.
The Förster distance (R₀), at which FRET efficiency is 50%, can be calculated using the spectral properties of the donor and acceptor. A larger R₀ value indicates that FRET can occur over a greater distance. While a precise calculation of R₀ for the this compound-EGFP pair requires the full spectral data and is beyond the scope of this guide, the significant spectral overlap suggests a favorable R₀ for FRET-based experiments.
Experimental Protocols
1. Measurement of Fluorescence Spectra
This protocol outlines the general procedure for acquiring the fluorescence emission spectrum of a fluorophore.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation:
-
Prepare a dilute solution of the fluorophore (e.g., this compound in ethanol or purified EGFP in a suitable buffer) in a quartz cuvette. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Data Acquisition:
-
Set the excitation wavelength to the absorption maximum of the fluorophore (e.g., 436 nm for this compound).
-
Set the emission monochromator to scan a wavelength range that covers the expected emission of the fluorophore (e.g., 450-650 nm for this compound).
-
Record the fluorescence intensity at each emission wavelength.
-
Correct the raw data for instrument-specific factors, such as lamp intensity and detector response, to obtain the corrected emission spectrum.
-
2. Measurement of Absorption Spectra
This protocol describes the measurement of the absorption spectrum of a fluorophore.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation: Prepare a solution of the fluorophore with a known concentration in a quartz cuvette.
-
Data Acquisition:
-
Record a baseline spectrum using the solvent alone.
-
Measure the absorbance of the fluorophore solution across a range of wavelengths covering its absorption band.
-
Subtract the baseline spectrum from the sample spectrum to obtain the corrected absorption spectrum.
-
The molar extinction coefficient (ε) can be calculated at any wavelength using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Logical Workflow for FRET Analysis
The following diagram illustrates the logical workflow for assessing the potential of a donor-acceptor pair for FRET analysis.
References
A Comparative Guide to the Two-Photon Absorption Cross-Section of Coumarin and Rhodamine Dyes for Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two-photon absorption (TPA) cross-sections of a representative coumarin dye, Coumarin 307, and the widely used fluorescent probe, Rhodamine B. The selection of appropriate fluorescent dyes is critical for the success of two-photon microscopy (TPM) experiments, directly impacting signal strength, imaging depth, and potential phototoxicity. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions for their specific applications.
Data Presentation: Quantitative Comparison
The TPA cross-section (σ₂) is a measure of a molecule's ability to simultaneously absorb two photons. A higher TPA cross-section generally translates to brighter fluorescence signals in TPM. The following table summarizes the experimentally determined TPA cross-section values for Coumarin 307 and Rhodamine B.
| Fluorophore | Peak TPA Wavelength (nm) | Maximum TPA Cross-Section (GM¹) | Solvent |
| Coumarin 307 | ~870 | 28 ± 7[1] | Methanol |
| Rhodamine B | ~800-850 | ~180 | Methanol |
¹GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)
Experimental Protocols: Measuring the Two-Photon Absorption Cross-Section
The determination of TPA cross-sections is crucial for characterizing fluorescent probes. The two-photon excited fluorescence (TPEF) method is a common and sensitive technique used for this purpose.
Two-Photon Excited Fluorescence (TPEF) Method
This method involves comparing the fluorescence intensity of a sample with that of a well-characterized standard under two-photon excitation.
Materials and Equipment:
-
Tunable femtosecond laser (e.g., Ti:Sapphire laser)
-
Microscope with a high numerical aperture objective
-
Photodetector (e.g., photomultiplier tube)
-
Sample holder (e.g., cuvette)
-
Reference standard with a known TPA cross-section (e.g., Fluorescein)[1]
-
Solutions of the sample and reference standard of known concentrations
-
Solvent (e.g., methanol)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the sample dye and the reference standard in the same solvent. The concentrations should be low enough to avoid aggregation and inner filter effects.
-
Laser Tuning and Power Measurement: Tune the femtosecond laser to the desired excitation wavelength. Measure the average laser power at the sample position.
-
Fluorescence Measurement of the Reference: Fill the cuvette with the reference standard solution. Place it at the focal point of the microscope objective.
-
Fluorescence Measurement of the Sample: Without changing the experimental setup, replace the reference solution with the sample solution.
-
Data Analysis: The TPA cross-section of the sample (σ₂_s) can be calculated using the following equation:
σ₂_s = σ₂_r * (F_s / F_r) * (η_r / η_s) * (c_r / c_s)
where:
-
σ₂_r is the TPA cross-section of the reference standard
-
F_s and F_r are the integrated fluorescence intensities of the sample and reference, respectively
-
η_s and η_r are the fluorescence quantum yields of the sample and reference, respectively
-
c_s and c_r are the concentrations of the sample and reference, respectively
-
Mandatory Visualization
Experimental Workflow for Two-Photon Microscopy
The following diagram illustrates a typical experimental workflow for acquiring images using a two-photon microscope.
A typical workflow for a two-photon microscopy experiment.
Logical Relationship of TPA Measurement
The following diagram outlines the logical relationship of the key parameters involved in the TPEF measurement technique.
Relationship of parameters in the TPEF measurement method.
References
Validating the Experimental Performance of Coumarin 314T: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is paramount. This guide provides a framework for evaluating the performance of the fluorescent dye Coumarin 314T by comparing its key photophysical properties with established alternatives. The data presented here is compiled from various scientific sources, and a detailed protocol for experimental validation is provided to ensure accurate and reproducible results.
Data Presentation: A Comparative Analysis of Fluorescent Dyes
To objectively assess the performance of this compound, its photophysical properties must be compared against other commonly used fluorescent dyes in a standardized solvent. Ethanol is often used as a reference solvent for such comparisons. The following table summarizes the key photophysical parameters for Coumarin 314 and a selection of alternative dyes in ethanol.
Note: Extensive literature searches did not yield specific experimental values for the fluorescence quantum yield and lifetime of this compound in ethanol. Therefore, these values are marked as "Not available" and would need to be determined experimentally using the protocol outlined in this guide.
| Fluorescent Dye | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| This compound | ~440-450 | ~480-490 | Not available | Not available | Not available |
| Coumarin 314 | 436[1][2] | 480-490[1] | 46,800[1][2] | 0.68 - 0.86[1] | ~3-4 |
| Coumarin 153 | 423 | 530 | 32,000 | 0.54[3] | 4.8[4] |
| Rhodamine 6G | 530 | 555[5] | 116,000 | 0.95[6] | ~4 |
| Fluorescein (basic) | 490 | 514 | 92,300 | 0.97[7] | 4.6[8] |
Experimental Protocols: Measuring Fluorescence Quantum Yield
To validate the performance of this compound and obtain the missing quantum yield data, the following relative method, using a well-characterized standard, is recommended.
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound in ethanol using a reference standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Reference standard (e.g., Coumarin 153 or Rhodamine 6G)
-
Spectroscopic grade ethanol
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the reference standard and this compound in spectroscopic grade ethanol.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
The excitation wavelength should be the same for both the sample and the reference.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (A_r / A_s) * (I_s / I_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
A_r and A_s are the absorbances of the reference and sample at the excitation wavelength, respectively.
-
I_r and I_s are the integrated emission intensities of the reference and sample, respectively.
-
n_r and n_s are the refractive indices of the reference and sample solvents, respectively (in this case, they are the same).
-
Mandatory Visualizations
To further clarify the experimental process and the underlying photophysical principles, the following diagrams are provided.
Caption: Experimental workflow for validating the fluorescence quantum yield of this compound.
Caption: Simplified Jablonski diagram illustrating the photophysical processes of fluorescence.
References
- 1. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties: An experimental and simulation study of coumarin dyes in ethanol as well as fluorinated ethanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | Rhodamine 6G [photochemcad.com]
- 7. PhotochemCAD | Fluorescein [photochemcad.com]
- 8. Fluorescein - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Benchmarking Coumarin 314T Against the Latest Generation of Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of the right fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the well-established fluorescent dye, Coumarin 314T, against a new wave of advanced fluorescent probes, offering insights supported by experimental data and detailed protocols.
While this compound has long been a reliable workhorse in fluorescence-based applications, recent advancements have introduced a new generation of probes boasting superior performance characteristics. This comparison focuses on key metrics such as photostability, quantum yield, and molar extinction coefficient to guide researchers in selecting the optimal tool for their specific needs, from standard cellular imaging to demanding super-resolution microscopy.
Quantitative Performance Analysis
To facilitate a clear and direct comparison, the photophysical properties of this compound are benchmarked against representative examples of three cutting-edge classes of fluorescent probes: Si-rhodamine dyes, cyanine dyes (specifically Cy5), and quantum dots (exemplified by CdSe/ZnS core-shell nanocrystals).
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Property | This compound | Si-Rhodamine (e.g., a generic representation) | Cyanine Dye (Cy5) | Quantum Dot (CdSe/ZnS) |
| Excitation Maximum (nm) | ~436 | ~650 | ~649 | Tunable (~400-650) |
| Emission Maximum (nm) | ~480 | ~670 | ~670 | Tunable (~500-700) |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | 48,000 (in ethanol) | ~100,000 - 200,000 | ~250,000 | > 500,000 |
| Quantum Yield (Φ) | 0.68 - 0.86 (in ethanol)[1] | ~0.3 - 0.7 | ~0.27 | > 0.5 |
| Photostability | Moderate | High | Moderate | Very High |
Note: The values presented are collated from various sources and are intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions and the molecular environment.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize and compare the performance of fluorescent probes.
Determining Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
A concentrated stock solution of the fluorescent probe is prepared in a suitable solvent.
-
A series of dilutions are made from the stock solution to create a concentration gradient.
-
The absorbance of each dilution is measured at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.
-
A calibration curve is generated by plotting absorbance versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the linear regression of this curve, in accordance with the Beer-Lambert law.
Measuring Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
Methodology:
-
A fluorescent standard with a known quantum yield and similar spectral properties to the test probe is selected.
-
A series of dilutions of both the standard and the test probe are prepared in the same solvent. To prevent inner filter effects, the absorbance of these solutions at the excitation wavelength is kept below 0.1.
-
The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer with identical instrument settings.
-
The integrated fluorescence intensity for each solution is calculated.
-
Plots of integrated fluorescence intensity versus absorbance are generated for both the standard and the test probe.
-
The quantum yield of the test probe is calculated by comparing the slope of its plot to that of the standard, correcting for the refractive index of the solvent.
Assessing Photostability through Photobleaching
Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to light.
Methodology:
-
The fluorescent probe is prepared in a relevant experimental context (e.g., labeling cultured cells or immobilization on a glass slide).
-
The sample is mounted on a fluorescence microscope, and a region of interest (ROI) is selected.
-
The ROI is continuously illuminated with a laser of a specific wavelength and intensity.
-
Images are acquired at regular intervals to monitor the decrease in fluorescence intensity over time.
-
The fluorescence intensity within the ROI is quantified for each time point and normalized to the initial intensity.
-
The photobleaching half-life (t₁/₂), the time at which the fluorescence intensity is reduced to 50% of its initial value, is calculated to quantify photostability.
Visualizing Key Concepts and Workflows
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the comparative analysis of fluorescent probes.
Caption: A diagram illustrating the principle of Förster Resonance Energy Transfer (FRET).
Caption: A typical workflow for conducting live-cell imaging experiments using fluorescent probes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Coumarin 314T
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Coumarin 314T, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory setting.
Safety First: Understanding the Hazards
This compound is a chemical compound that requires careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system[1][2]. Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn at all times when handling this compound[3].
Chemical Incompatibility: What to Avoid
To prevent hazardous reactions, it is crucial to segregate this compound from incompatible materials. Store this compound away from:
In the event of a fire, the decomposition of this compound can produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide[1][4].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps outline the recommended procedure for its safe disposal:
-
Waste Identification and Collection:
-
Any unused or unwanted this compound, as well as any materials contaminated with it (e.g., filter paper, disposable labware), should be considered hazardous waste.
-
Carefully collect the solid waste, avoiding the generation of dust. For spills, gently sweep or vacuum the material and place it into a designated container[1].
-
-
Container Selection and Labeling:
-
Use a suitable, well-sealed, and chemically compatible container for the waste.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name, "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from the incompatible materials listed above.
-
-
Final Disposal:
-
The disposal of chemical waste is regulated. Engage a licensed and qualified chemical waste disposal service to handle the final disposal of this compound.
-
Ensure compliance with all local, state, and federal regulations, such as the US EPA guidelines outlined in 40 CFR Parts 261.3[1]. Never dispose of this compound down the drain[3].
-
Quantitative Data
While specific quantitative data for disposal procedures are not available, the following information is relevant for identification and documentation:
| Property | Value |
| Molecular Formula | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.45 g/mol |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound were cited in the reviewed safety data sheets. The recommended procedure is to manage it as hazardous waste through a professional disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coumarin 314T
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Coumarin 314T, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) guidelines. Consistent and correct use of PPE is the first line of defense against potential exposure.
| PPE Category | Specification | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical impermeable gloves. Fire/flame resistant and impervious clothing. | - |
| Respiratory Protection | A full-face respirator is advised if exposure limits are exceeded or irritation is experienced.[1] For nuisance dust levels, a dust mask is sufficient. | N95 (US) or P1 (EN 143) |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
Handling and Use
-
Avoid Dust Formation: this compound is a powder, and care must be taken to avoid generating dust.[1][2][3]
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Preventing Contact: Avoid direct contact with skin and eyes.[1][2] Do not breathe in dust, mist, gas, or vapors.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2][4]
Storage
-
Container: Keep the container tightly closed when not in use.[1][3]
-
Conditions: Store in a cool, dry, and well-ventilated place.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3][6]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]
-
Containment: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, closed, and properly labeled container.[1][5][7]
-
Disposal Vendor: Dispose of the waste through a licensed professional waste disposal service. Adhere to all national and local regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
